molecular formula C5H4BrClN2 B1286657 5-Bromo-2-chloro-4-methylpyrimidine CAS No. 633328-95-7

5-Bromo-2-chloro-4-methylpyrimidine

Cat. No.: B1286657
CAS No.: 633328-95-7
M. Wt: 207.45 g/mol
InChI Key: IIALSLVGUGOODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-methylpyrimidine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-chloro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIALSLVGUGOODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609033
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-95-7
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-4-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-chloro-4-methylpyrimidine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyrimidine

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its strategic placement of reactive halogen atoms at the C2 and C5 positions, combined with the directing effect of the methyl group, makes it a valuable intermediate for creating a diverse range of more complex molecules. For researchers and professionals in drug discovery and materials science, this pyrimidine derivative offers a scaffold for constructing novel compounds with potential biological activity.[1] The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, providing a powerful tool for molecular design and the synthesis of targeted therapies.[2]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for laboratory handling, reaction planning, and safety protocol implementation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 633328-95-7[3][4]
Molecular Formula C₅H₄BrClN₂[3][5]
Molecular Weight 207.46 g/mol [3][5]
IUPAC Name This compound[3][4]
Physical Form Solid[3][4]
Purity ≥97%[3][4]
Boiling Point 281.5 ± 20.0 °C at 760 mmHg[4]
SMILES CC1=NC(Cl)=NC=C1Br[3][5]
InChI Key IIALSLVGUGOODS-UHFFFAOYSA-N[3]

Table 2: Hazard and Safety Information

CategoryCodes and StatementsReference
Signal Word Warning[4][5]
Pictograms GHS07 (Harmful)[4][5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[4]
Storage Store at room temperature.[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. One documented method involves the reaction of a dichlorinated pyrimidine with an organometallic reagent.

Experimental Protocol: Synthesis from 5-Bromo-2,4-dichloropyrimidine

This protocol describes the synthesis via selective methylation using a Grignard reagent.[6]

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous diethyl ether.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add methylmagnesium bromide solution (3M in diethyl ether, 1.1 eq.) dropwise to the cooled solution while stirring.

  • Maintain the reaction temperature at 0°C and continue stirring for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).[6]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_workup Workup & Purification SM1 5-Bromo-2,4-dichloropyrimidine Solvent Anhydrous Diethyl Ether SM1->Solvent 1. Add reagents SM2 Methylmagnesium Bromide (3M in Et2O) SM2->Solvent 1. Add reagents Temp 0°C, 2 hours Solvent->Temp 2. React Quench Quench with sat. NH4Cl Temp->Quench 3. Quench Extract Extract with Ethyl Acetate Quench->Extract 4. Extract Purify Column Chromatography Extract->Purify 5. Purify Product This compound Purify->Product Final Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug discovery stems from the differential reactivity of its two halogen atoms.[2] In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity order is typically C-Br > C-Cl.[2] This allows for selective functionalization at the C5-bromo position. Conversely, the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing an orthogonal route for modification.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling at C5

This protocol is a general guideline for the selective C-C bond formation at the C5 position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature between 80-120°C.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 5-aryl-2-chloro-4-methylpyrimidine product.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol outlines the substitution of the C2-chloro group with a nucleophile, such as an amine.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Base (e.g., triethylamine or DIPEA, 1.5-2.0 eq., if the amine is a salt)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture to reflux (typically 80-120°C).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-amino-5-bromo-4-methylpyrimidine derivative.

G cluster_suzuki Suzuki Coupling cluster_snar SNAr Reaction Start 5-Bromo-2-chloro- 4-methylpyrimidine Reagent_S Ar-B(OH)2 Pd Catalyst, Base Start->Reagent_S Pathway A Reagent_N R-NH2 Heat Start->Reagent_N Pathway B Product_S 5-Aryl-2-chloro- 4-methylpyrimidine Reagent_S->Product_S Reactivity_S Selective at C5-Br Product_S->Reactivity_S Product_N 2-Amino-5-bromo- 4-methylpyrimidine Reagent_N->Product_N Reactivity_N Selective at C2-Cl Product_N->Reactivity_N

Caption: Selective functionalization pathways for the pyrimidine core.

Spectroscopic Analysis and Characterization

Table 3: Expected Spectroscopic Data

TechniqueExpected FeaturesReference
¹H NMR A singlet for the pyrimidine proton (C6-H) and a singlet for the methyl group (C4-CH₃). Chemical shifts will be influenced by the halogen substituents.[8]
¹³C NMR Five distinct carbon signals. The carbons attached to the halogens (C2, C5) will be significantly shifted.[8]
Mass Spec. (MS) A characteristic molecular ion cluster due to the isotopic abundance of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[8]
FTIR Characteristic peaks for C-H, C=C, and C=N stretching within the aromatic pyrimidine ring system.[9]
Experimental Protocol: NMR and MS Data Acquisition

1. NMR Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

2. ¹H NMR Data Acquisition:

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[8]

  • Typical parameters: 16-64 scans for optimal signal-to-noise.[8]

3. ¹³C NMR Data Acquisition:

  • Use a proton-decoupled pulse sequence.

  • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

  • Typical parameters: 1024-4096 scans due to the low natural abundance of ¹³C.[8]

4. Mass Spectrometry (MS) Data Acquisition:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

  • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of one bromine and one chlorine atom.

Conclusion

This compound is a key intermediate for chemical synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties, established synthetic routes, and predictable, orthogonal reactivity at its two halogenated positions make it an invaluable tool for researchers. The ability to perform selective Suzuki-Miyaura couplings at the C5 position and nucleophilic aromatic substitutions at the C2 position allows for the systematic and efficient construction of diverse molecular libraries, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

References

A Technical Guide to the Physical Properties of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-chloro-4-methylpyrimidine, a key intermediate in organic synthesis. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a functionalized pyrimidine derivative.[1] Its structure, featuring bromine and chlorine atoms, makes it a versatile reagent for creating a variety of other pyrimidine-based molecules.[1] The compound is typically a solid at room temperature.[2][3]

A summary of its key physical properties is presented in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₄BrClN₂[3][4][5][6]
Molecular Weight 207.46 g/mol [3][7]
Appearance Solid[2][3]
Boiling Point 281.5 ± 20.0 °C (Predicted)[2][4]
Density 1.724 ± 0.06 g/cm³ (Predicted)[4]
Purity 97%[2][3]
IUPAC Name This compound[2][3]
InChI Key IIALSLVGUGOODS-UHFFFAOYSA-N[2][3][5][7]
Canonical SMILES CC1=NC(Cl)=NC=C1Br[3]
CAS Number 633328-95-7[2][3][6][8][9]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not available in the provided search results. The boiling point and density values are predicted, indicating they are likely derived from computational models rather than direct experimental measurement.

Chemical Reactivity and Applications

This compound serves as a valuable building block in organic synthesis. The presence of two halogen atoms (bromine and chlorine) on the pyrimidine ring provides active sites for chemical transformations, particularly nucleophilic substitution reactions.[1][6] This reactivity allows for the synthesis of various pyrimidine derivatives, which is significant for the exploration of new drug molecules and advanced materials.[1]

The general workflow for utilizing this compound in synthesis involves its reaction with a nucleophile, leading to the substitution of one or both halogen atoms.

G cluster_0 General Nucleophilic Substitution Workflow reagent 5-Bromo-2-chloro- 4-methylpyrimidine conditions Reaction Conditions (Solvent, Base, Temp) reagent->conditions nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->conditions product Substituted Pyrimidine Derivative conditions->product

Caption: General workflow for nucleophilic substitution reactions.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-methylpyrimidine is a strategically important heterocyclic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms with differential reactivity, provides a versatile platform for the synthesis of complex molecular architectures. The electron-deficient pyrimidine core is a common motif in a multitude of biologically active compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, synthetic routes, and key applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its application in cornerstone cross-coupling reactions are also presented.

Core Properties and Data

This compound is a solid, white to light-yellow crystalline compound at room temperature.[1][2] Its fundamental properties are summarized below.

Molecular and Physicochemical Data

The key quantitative data for this compound are compiled in Table 1 for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₄BrClN₂[1][2][3]
Molecular Weight 207.46 g/mol [1][4]
CAS Number 633328-95-7[2][3]
Appearance Solid[1]
Boiling Point 281.5 ± 20.0 °C (Predicted)[2][5][6]
Density 1.724 ± 0.06 g/cm³ (Predicted)[2]
pKa -2.35 ± 0.29 (Predicted)[2]
InChIKey IIALSLVGUGOODS-UHFFFAOYSA-N[3][4][5][7]
SMILES CC1=NC(Cl)=NC=C1Br[1][3][7]
Solubility Insoluble in water; soluble in organic solvents such as ethers and alcohols.[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C or at room temperature.[2][5][6]
Spectroscopic Data

Definitive structural elucidation relies on a combination of spectroscopic methods. While a comprehensive public dataset for this compound is limited, the expected spectral features can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl protons (-CH₃) and a singlet for the lone proton on the pyrimidine ring (C6-H).

  • ¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the adjacent nitrogen, chlorine, and bromine atoms.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[4] Predicted collision cross-section data is available.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the pyrimidine ring.[7] The ring stretching modes for substituted pyrimidines are typically observed in the 1400-1610 cm⁻¹ region.[9]

Synthesis and Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for sequential, regioselective functionalization, making it a valuable intermediate.

Synthetic Routes

Several synthetic pathways to this compound and related structures have been reported. A common strategy involves the halogenation and modification of a pre-existing pyrimidine core. One documented route involves the reaction of 5-Bromo-2,4-dichloropyrimidine with Methylmagnesium Bromide.[2] Another potential method is the reaction of 2-chloro-5-bromo-4-methylpyridine with a nitrating agent in the presence of sulfuric acid.[2]

Below is a generalized workflow illustrating the use of this compound as a synthetic intermediate.

G General Synthetic Workflow A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Selective at C5-Br C Nucleophilic Aromatic Substitution (SNAr) A->C Selective at C2-Cl D 5-Aryl/Heteroaryl-2-chloro- 4-methylpyrimidine B->D E 5-Bromo-2-amino- 4-methylpyrimidine C->E F Further Functionalization (e.g., SNAr at C2) D->F G Further Functionalization (e.g., Cross-Coupling at C5) E->G H Complex Pyrimidine Derivatives (e.g., Kinase Inhibitors) F->H G->H

Caption: Synthetic utility of this compound.

Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1][3] Consequently, the C5-bromo position of this compound is significantly more reactive than the C2-chloro position. This allows for selective functionalization at C5, leaving the C2-chloro group available for subsequent transformations, most commonly nucleophilic aromatic substitution (SNAr).[1][10]

Experimental Protocols

The following sections provide detailed, generalized protocols for key synthetic transformations utilizing this compound, based on established methodologies for structurally similar compounds.[1][11]

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a versatile method for forming carbon-carbon bonds, typically with high selectivity at the C5-bromo position.[1][11]

Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OA Oxidative Addition PdII R¹-Pd(II)L_n-X Pd0->PdII Oxidative Addition TM Transmetalation PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination RE Reductive Elimination Product R¹-R² PdII_R2->Product R1X R¹-X (Ar-Br) R1X->PdII R2B R²-B(OR)₂ R2B->PdII_R2 Base Base Base->PdII

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, also with expected selectivity for the C5-bromo position.[1][3]

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the hinge region of protein kinases.[10][12] Consequently, pyrimidine derivatives are central to the development of numerous targeted therapies, especially in oncology.

This compound serves as a key starting material for the synthesis of kinase inhibitors. The modular synthetic approach it enables (sequential cross-coupling and SNAr reactions) allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[10]

Examples of Kinase Families Targeted by Pyrimidine-Based Inhibitors:

  • Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl, which are implicated in various cancers.[12][13]

  • Serine/Threonine Kinases: Such as Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in tumors.[12]

  • Mitogen-Activated Protein Kinases (MAPK): Including Mitogen- and stress-activated protein kinase 1 (MSK1).[14]

The ability to selectively introduce a wide variety of aryl and amino substituents onto the 4-methylpyrimidine core makes this reagent an invaluable tool for fine-tuning the potency, selectivity, and pharmacokinetic properties of novel drug candidates.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and can cause skin, eye, and respiratory irritation.[1][5]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a high-value synthetic intermediate for researchers in drug discovery and organic synthesis. Its well-defined chemoselectivity allows for the strategic and sequential installation of diverse functional groups, providing a robust platform for the development of novel small molecules. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this versatile building block in the synthesis of the next generation of therapeutic agents, particularly in the highly competitive field of kinase inhibitor research.

References

5-Bromo-2-chloro-4-methylpyrimidine: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring reactive bromine and chlorine atoms at distinct positions on the pyrimidine core, allows for selective and sequential functionalization. This technical guide provides an in-depth overview of the structure, properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, are presented. Furthermore, this guide explores its application in drug discovery, exemplified by the role of related pyrimidine scaffolds in targeting specific biological signaling pathways.

Core Compound Structure and Properties

This compound is an aromatic, nitrogen-containing heterocyclic organic compound.[1] The electron-deficient nature of the pyrimidine ring, combined with the presence of two different halogen atoms, makes it a versatile intermediate for synthesizing a wide array of more complex molecules.[1][2]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₄BrClN₂[3]

  • SMILES: CC1=NC(=NC=C1Br)Cl[3]

  • InChI Key: IIALSLVGUGOODS-UHFFFAOYSA-N[1]

The structure consists of a pyrimidine ring substituted with a bromine atom at position 5, a chlorine atom at position 2, and a methyl group at position 4.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining appropriate reaction conditions, safety protocols, and purification methods.

PropertyValueReferences
Molecular Weight 207.46 g/mol [3][4]
CAS Number 633328-95-7
Appearance Solid[5][6]
Purity ≥97% (typical)[5][6]
Boiling Point 281.5 ± 20.0 °C at 760 mmHg[5]
Storage Temperature Room temperature[5]
Spectroscopic Data

While specific spectra for this compound are not widely published, data for structurally similar compounds are available and provide a reference for characterization. For instance, the FTIR spectrum of the compound is available and can be used for identification.

Synthesis of this compound

This section provides a detailed experimental protocol for the synthesis of this compound.

Synthesis via Grignard Reaction

A common route for the synthesis of this compound involves the reaction of 5-bromo-2,4-dichloropyrimidine with a methylating agent, such as methylmagnesium bromide.[7]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Addition of Grignard Reagent: To the stirred solution, add methylmagnesium bromide (3M solution in diethyl ether, 1.1 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0°C.[7]

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Key Synthetic Transformations and Protocols

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this compound. The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the 2-position is more susceptible to nucleophilic aromatic substitution (SNAr).[2][8] This chemoselectivity allows for a stepwise approach to the synthesis of di-substituted pyrimidines.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, this reaction is expected to proceed selectively at the more reactive C5-bromo position.[8]

Generalized Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[8]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-100 °C.[8]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Suzuki_Miyaura_Workflow Setup Reaction Setup (Pyrimidine, Boronic Acid, Pd Catalyst, Base) Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert 1 Solvent Add Degassed Solvent Inert->Solvent 2 Heat Heat & Stir (80-100°C) Solvent->Heat 3 Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor 4 Workup Aqueous Workup & Extraction Monitor->Workup 5 Purify Column Chromatography Workup->Purify 6 Product Purified Product Purify->Product 7

Figure 1. Experimental workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[4] Similar to the Suzuki coupling, this reaction is expected to be selective for the C5-bromo position of this compound.[8]

Generalized Experimental Protocol:

  • Catalyst Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[8]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[8]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[8]

  • Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture with stirring to a temperature of 80-110 °C.[8]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.[8]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[8] This provides a complementary method for functionalization.

Generalized Experimental Protocol for Amination:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.[8]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C).[8]

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.[8] If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are prevalent scaffolds in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[2] this compound and related structures serve as valuable starting materials for the synthesis of these biologically active molecules.[1]

A notable example is the synthesis of Macitentan, a dual endothelin receptor antagonist, which utilizes a 5-bromo-2-chloropyrimidine core. Macitentan functions by blocking the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[9]

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Vasoconstriction Vasoconstriction ETA->Vasoconstriction Proliferation Cell Proliferation ETA->Proliferation ETB->Vasoconstriction ETB->Proliferation Macitentan Macitentan (antagonist) Macitentan->ETA Macitentan->ETB

Figure 2. Simplified Endothelin signaling pathway targeted by pyrimidine-based inhibitors.

The ability to selectively functionalize the 5-bromo-2-chloropyrimidine scaffold at both the C2 and C5 positions provides a powerful strategy for generating diverse molecular libraries for drug discovery campaigns.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex substituted pyrimidines. Its well-defined reactivity, characterized by the differential susceptibility of its halogen atoms to palladium-catalyzed cross-coupling and nucleophilic substitution reactions, offers chemists a reliable platform for molecular construction. The detailed protocols and reactivity principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Bromo-2-chloro-4-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with step-by-step experimental protocols. All quantitative data, including reaction conditions and yields, are summarized in structured tables for clear comparison. Additionally, logical workflows and synthesis pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a methyl group—on the pyrimidine ring offers multiple sites for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. Its derivatives have been explored for various therapeutic applications, underscoring the importance of efficient and well-documented synthetic routes.

This guide outlines two principal pathways for the synthesis of this compound:

  • Pathway 1: A convergent synthesis starting from the commercially available 5-bromouracil, proceeding through the key intermediate 5-bromo-2,4-dichloropyrimidine.

  • Pathway 2: A linear approach involving the initial synthesis of 2-chloro-4-methylpyrimidine, followed by a regioselective bromination at the 5-position.

Both methods are presented with detailed experimental procedures to enable replication in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its intermediates is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
5-BromouracilC₄H₃BrN₂O₂190.98White solid283-285-
5-Bromo-2,4-dichloropyrimidineC₄HBrCl₂N₂227.87Colorless to light yellow liquid-250.7±20.0 (Predicted)
2,6-Dichloro-4-methylpyrimidineC₅H₄Cl₂N₂163.01White solid47-49215
2-Chloro-4-methylpyrimidineC₅H₅ClN₂128.56Light yellow solid35-3694 (12 mmHg)
This compound C₅H₄BrClN₂ 207.46 Off-white to brown solid - 281.5±20.0 (Predicted)

Synthesis Pathway 1: From 5-Bromouracil

This pathway involves two main steps: the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine, followed by a selective methylation reaction.

Synthesis of 5-bromo-2,4-dichloropyrimidine (Intermediate 1)

Reaction: 5-Bromouracil is chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 5-bromo-2,4-dichloropyrimidine.[1][2]

Experimental Protocol:

  • Method A: Using Phosphorus Pentachloride [2]

    • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 78.8 mmol) in phosphorus oxychloride (50 mL).

    • Heat the mixture to reflux and maintain for 4-5 hours, during which the solid will dissolve.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to afford 5-bromo-2,4-dichloropyrimidine as a colorless to light yellow liquid.

Starting MaterialReagentsSolventReaction TimeTemperatureYield
5-BromouracilPhosphorus PentachloridePhosphorus Oxychloride4-5 hoursRefluxHigh
Synthesis of this compound (Final Product)

Reaction: 5-Bromo-2,4-dichloropyrimidine undergoes a selective nucleophilic substitution with a methylating agent, such as methylmagnesium bromide, to introduce the methyl group at the 4-position.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (0.4 g, 1.76 mmol) and iron(III) acetylacetonate (0.062 g, 0.18 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide (3M solution in diethyl ether, 0.76 mL, 2.28 mmol) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (gradient elution with ethyl acetate and n-heptane) to yield this compound as a white solid.

Starting MaterialReagentsCatalystSolventReaction TimeTemperatureYield
5-Bromo-2,4-dichloropyrimidineMethylmagnesium BromideIron(III) acetylacetonateTetrahydrofuran2 hours0 °C~60%

Characterization Data for this compound:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.52 (s, 1H), 2.57 (s, 3H).

Pathway 1 Workflow Diagram

Synthesis_Pathway_1 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methylation 5_Bromouracil 5_Bromouracil Intermediate_1 5-Bromo-2,4-dichloropyrimidine 5_Bromouracil->Intermediate_1 PCl₅ / POCl₃, Reflux Intermediate_1_ref 5-Bromo-2,4-dichloropyrimidine Final_Product This compound Intermediate_1_ref->Final_Product CH₃MgBr, Fe(acac)₃, THF, 0°C

Caption: Synthesis of this compound from 5-Bromouracil.

Synthesis Pathway 2: From 2,6-Dichloro-4-methylpyrimidine

This alternative pathway begins with the synthesis of 2-chloro-4-methylpyrimidine, which is subsequently brominated to yield the final product.

Synthesis of 2-chloro-4-methylpyrimidine (Intermediate 2)

Reaction: 2,6-Dichloro-4-methylpyrimidine is selectively de-chlorinated at the 6-position using a reducing agent like zinc powder to give 2-chloro-4-methylpyrimidine.[3]

Experimental Protocol: [3]

  • To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), add zinc powder (41 g, 0.63 mol) and a catalytic amount of iodine (0.78 g, 3.08 mmol).

  • Heat the reaction mixture to reflux at 70 °C for 4 hours.

  • After completion, cool the mixture to room temperature and filter to remove excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (hexane/dichloromethane) to obtain 2-chloro-4-methylpyrimidine as a white solid.

Starting MaterialReagentsSolventReaction TimeTemperatureYield
2,6-Dichloro-4-methylpyrimidineZinc powder, Iodine (cat.)Ethanol/Water4 hours70 °C (Reflux)~53%

Characterization Data for 2-chloro-4-methylpyrimidine: [3]

  • ¹H-NMR (400 MHz, d6-DMSO): δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 3.29 (s, 3H).

Bromination of 2-chloro-4-methylpyrimidine (Final Product)

Reaction: 2-Chloro-4-methylpyrimidine is brominated at the electron-rich 5-position using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).[4]

Experimental Protocol (General Procedure): [4]

  • Dissolve 2-chloro-4-methylpyrimidine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 mmol) portion-wise to the cooled solution, while protecting the reaction from light.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Starting MaterialReagentSolventReaction TimeTemperatureYield
2-Chloro-4-methylpyrimidineN-Bromosuccinimide (NBS)Acetonitrile2.5-4.5 hours0 °C to RTModerate to High

Pathway 2 Workflow Diagram

Synthesis_Pathway_2 cluster_step1 Step 1: De-chlorination cluster_step2 Step 2: Bromination Start_2 2,6-Dichloro-4-methylpyrimidine Intermediate_2 2-Chloro-4-methylpyrimidine Start_2->Intermediate_2 Zn, I₂, EtOH/H₂O, Reflux Intermediate_2_ref 2-Chloro-4-methylpyrimidine Final_Product_2 This compound Intermediate_2_ref->Final_Product_2 NBS, Acetonitrile, 0°C to RT

Caption: Synthesis of this compound from 2,6-Dichloro-4-methylpyrimidine.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. Pathway 1, starting from 5-bromouracil, offers a convergent approach with generally high yields. Pathway 2 provides an alternative linear sequence that may be advantageous depending on the availability and cost of the starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the production of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Stability of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 5-Bromo-2-chloro-4-methylpyrimidine, a key intermediate in pharmaceutical and organic synthesis. Due to its reactive nature, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines the compound's inherent stability, potential degradation pathways, and recommended storage conditions. It also provides detailed experimental protocols for a thorough stability assessment in line with regulatory expectations.

Chemical Profile and Inherent Stability

This compound possesses a pyrimidine ring structure, which generally confers good chemical stability with low reactivity towards oxidation and electrophilic substitution. However, the presence of bromine and chlorine atoms on the ring significantly influences its reactivity, making these positions susceptible to nucleophilic substitution and other transformations. Discoloration of the compound over time may suggest degradation, with hydrolysis of the halogen substituents being a likely primary pathway in the presence of moisture.[1]

Physicochemical Properties of a Related Compound (2-chloro-4-methylpyrimidine):

PropertyValue
Molecular FormulaC5H5ClN2
Molar Mass128.56 g/mol
Melting Point35-36°C
Boiling Point94°C/17mmHg
AppearancePale yellow solid
SensitivityMoisture Sensitive

Data for 2-chloro-4-methylpyrimidine, a structurally related compound, suggests that this compound is likely a solid at room temperature and is sensitive to moisture.

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be hydrolysis, photolysis, and thermal decomposition. The halogenated positions are the most probable sites of reaction.

cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O/pH Photolysis Photolysis This compound->Photolysis Light (UV/Vis) Thermal_Stress Thermal_Stress This compound->Thermal_Stress Heat Hydroxylated Impurities Hydroxylated Impurities Hydrolysis->Hydroxylated Impurities Photolytic Degradants Photolytic Degradants Photolysis->Photolytic Degradants Thermal Degradants Thermal Degradants Thermal_Stress->Thermal Degradants

Caption: Factors influencing the degradation of this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is essential. Based on information for related compounds, the following conditions are recommended:

  • Temperature: Store in a cool location. For long-term storage, refrigeration is advisable.[2]

  • Atmosphere: Keep in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[1] Containers should be tightly sealed.

  • Light: Protect from light to prevent photolytic degradation.[2]

  • Incompatible Materials: Avoid strong oxidizing agents.[2]

Quantitative Stability Data (Illustrative)

Table 1: Forced Degradation Studies Summary

Stress ConditionParametersTarget Degradation (%)Observations/Potential Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24h5-20Formation of hydroxylated species.
Base Hydrolysis 0.1 M NaOH, RT, 4h5-20Rapid degradation, formation of hydroxylated species.
Oxidative 3% H2O2, RT, 24h5-20Potential for oxidation on the pyrimidine ring or methyl group.
Photolytic ICH Q1B conditions5-20Potential for dehalogenation or other rearrangements.
Thermal 80°C, 48h5-20Discoloration, potential for decomposition.

Table 2: Long-Term and Accelerated Stability Study Conditions (as per ICH Q1A)

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Experimental Protocols

The following are detailed methodologies for conducting forced degradation and stability-indicating analytical method development for this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

5.1.1. General Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution to a suitable container.

  • After exposure to the stress condition, neutralize the sample if necessary (for acid and base hydrolysis).

  • Dilute the stressed samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

5.1.2. Specific Stress Conditions

  • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid to the stock solution. Heat the mixture at 60°C for 24 hours. Cool and neutralize with 0.1 M sodium hydroxide.

  • Base Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide to the stock solution. Keep the mixture at room temperature for 4 hours. Neutralize with 0.1 M hydrochloric acid.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep the mixture at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the parent compound from any degradation products.

5.2.1. Chromatographic Conditions (Starting Point)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

  • Column Temperature: 30°C.

5.2.2. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

cluster_workflow Stability Testing Workflow Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Method_Development Method_Validation Validate Analytical Method (ICH Q2(R1)) Method_Development->Method_Validation Stability_Studies Conduct Long-Term and Accelerated Stability Studies (ICH Q1A) Method_Validation->Stability_Studies Data_Analysis Analyze Data and Establish Retest Period/Shelf Life Stability_Studies->Data_Analysis

Caption: General workflow for assessing the chemical stability of a pharmaceutical intermediate.

Conclusion

While this compound is a valuable synthetic intermediate, its halogenated structure necessitates a thorough understanding and control of its chemical stability. The primary degradation pathways are likely hydrolysis, photolysis, and thermal decomposition. Strict adherence to appropriate storage conditions is paramount to prevent the formation of impurities that could compromise the quality and safety of final products. The experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment, enabling researchers and developers to ensure the integrity of this important chemical compound throughout its lifecycle.

References

Technical Guide: Spectral Analysis of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 5-bromo-2-chloro-4-methylpyrimidine, a heterocyclic compound of interest in chemical research and drug development. The document details expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with generalized experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of this and related pyrimidine derivatives.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and together they offer a comprehensive structural profile.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for characterization.

  • ¹H NMR: The expected ¹H NMR spectrum would show two distinct signals: a singlet for the methyl protons (-CH₃) and a singlet for the lone proton on the pyrimidine ring.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to display five unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~2.5Singlet
~8.5Singlet
¹³C~24-
~115-
~160-
~162-
~165-

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[1]

Table 2: Predicted Mass Spectrometry Data for C₅H₄BrClN₂ [2]

Adductm/z
[M+H]⁺206.93192
[M+Na]⁺228.91386
[M-H]⁻204.91736
[M+NH₄]⁺223.95846
[M+K]⁺244.88780
[M]⁺205.92409

The molecular ion region will exhibit a characteristic pattern due to the isotopic abundances of bromine and chlorine.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is available on databases like SpectraBase, the following table summarizes the expected characteristic absorption bands for the functional groups present in the molecule.[3]

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=N (ring)1525-1575[4]
C=C (ring)1570-1596[4]
C-Cl~700[4]
C-Br500-600

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for pyrimidine derivatives.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5] Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument.[5] A proton-decoupled sequence is typically used. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5][6]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) can be used. For non-volatile solids, direct infusion or liquid chromatography (LC-MS) is appropriate.

  • Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam.[7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: Detect the separated ions and record the resulting mass spectrum, which is a plot of ion abundance versus m/z.[7]

  • Sample Preparation: Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using the Attenuated Total Reflectance (ATR) technique.[5]

  • Spectrum Acquisition: Record the IR spectrum using an FTIR spectrometer.[5] A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectral analysis and structural elucidation of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Sample NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR H_NMR_Data 1H NMR Data (Proton Environment) NMR->H_NMR_Data C_NMR_Data 13C NMR Data (Carbon Skeleton) NMR->C_NMR_Data MS_Data MS Data (Molecular Weight, Isotopic Pattern) MS->MS_Data IR_Data IR Data (Functional Groups) IR->IR_Data Structure Final Structure: This compound H_NMR_Data->Structure C_NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-methylpyrimidine is a strategically important heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position, provides medicinal chemists with a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in the development of targeted therapeutics.

Discovery and History

The development of substituted pyrimidines is intrinsically linked to the broader history of heterocyclic chemistry and the search for novel pharmacophores. While the parent pyrimidine ring system was first named by Pinner in 1885, the systematic exploration of its derivatives has been a continuous effort in organic and medicinal chemistry.

The specific first synthesis of this compound is not prominently documented in seminal, standalone publications. Instead, its emergence is more likely rooted in the broader exploration of halogenated pyrimidines as versatile intermediates. Patent literature often provides the first detailed descriptions of such compounds as part of the synthesis of more complex, biologically active molecules. For instance, a Chinese patent (CN110642788A) describes a one-step method for preparing 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidine compounds, highlighting the ongoing innovation in pyrimidine synthesis.[1] While not the initial discovery, this patent underscores the compound's relevance as a key synthetic intermediate.

The strategic importance of compounds like this compound has grown with the rise of targeted therapies, particularly in oncology. The pyrimidine core is a well-established mimic of the purine bases of ATP, making it an ideal scaffold for inhibitors that target the ATP-binding site of kinases. The differential reactivity of the chloro and bromo substituents allows for sequential and regioselective functionalization, a crucial feature for building diverse libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data
PropertyValueSource
CAS Number 633328-95-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₄BrClN₂--INVALID-LINK--
Molecular Weight 207.46 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point 281.5 ± 20.0 °C at 760 mmHg--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the proton on the pyrimidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the five carbon atoms. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-halogen bonds within the molecule.

  • MS (Mass Spectrometry): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Experimental Protocols

The synthesis of this compound can be approached through various routes, typically involving the construction of the pyrimidine ring followed by halogenation, or the modification of a pre-existing polysubstituted pyrimidine.

Synthesis from 5-Bromo-2,4-dichloropyrimidine

A common and effective method involves the methylation of a di-chlorinated pyrimidine precursor.

Reaction Scheme:

G cluster_0 Synthesis of this compound start_A 5-Bromo-2,4-dichloropyrimidine product This compound start_A->product Ether, 0 °C start_B Methylmagnesium Bromide (CH₃MgBr) start_B->product

Caption: Synthesis via Grignard Reaction.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous diethyl ether.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Methylmagnesium Bromide (typically 3M in diethyl ether, 1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the differential reactivity of its two halogen atoms. This allows for selective and sequential functionalization, enabling the synthesis of diverse compound libraries.

Role as a Scaffold for Kinase Inhibitors

The pyrimidine core is a key pharmacophore in a multitude of approved kinase inhibitor drugs. Its ability to mimic the purine core of ATP allows it to form crucial hydrogen bonding interactions within the hinge region of the kinase active site.

General Synthetic Strategy:

The chlorine atom at the C2 position is more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogens. This allows for the facile introduction of amine-containing fragments, which are common features in kinase inhibitors that bind to the hinge region. The bromine atom at the C5 position is less reactive towards SNAr but is well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of a wide range of aryl and heteroaryl groups that can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.

G cluster_0 Synthetic Utility in Kinase Inhibitor Synthesis start This compound intermediate Intermediate A start->intermediate Nucleophilic Aromatic Substitution (SNAr) at C2-Cl with R₁-NH₂ final_product Kinase Inhibitor intermediate->final_product Suzuki-Miyaura Coupling at C5-Br with R₂-B(OH)₂

Caption: General workflow for kinase inhibitor synthesis.

Case Study: Conceptual Pathway to Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their overexpression is implicated in various cancers. 2,4-Diaminopyrimidine-based compounds have shown significant promise as Aurora kinase inhibitors. While a direct synthesis from this compound is not explicitly detailed in major publications, a conceptual pathway can be outlined based on established methodologies for analogous compounds.

Conceptual Signaling Pathway Inhibition:

G cluster_0 Mitotic Progression cluster_1 Inhibition Aurora_Kinase Aurora Kinase Substrate Substrate Phosphorylation Aurora_Kinase->Substrate Mitosis Mitotic Events (Spindle Assembly, Cytokinesis) Substrate->Mitosis Inhibitor Pyrimidine-based Inhibitor Inhibitor->Aurora_Kinase Inhibition

References

Technical Guide: Solubility Profile of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility in medicinal chemistry and drug development necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. While quantitative solubility data for this specific compound is not extensively published, this guide compiles qualitative information and data from structurally related compounds to inform researchers.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance White to light yellow crystalline solid
Melting Point Not available
Boiling Point 281.5 ± 20.0 °C at 760 mmHg (Predicted)
Density 1.724 ± 0.06 g/cm³ (Predicted)
pKa -2.35 ± 0.29 (Predicted)

Solubility Profile

Qualitative Solubility

Existing data indicates that this compound exhibits poor solubility in aqueous solutions while being soluble in various organic solvents. This is consistent with its chemical structure, which contains both polar (pyrimidine ring, halogen atoms) and non-polar (methyl group) moieties.

SolventQualitative SolubilityRationale
WaterSubstantially insolubleThe hydrophobic nature of the brominated and chlorinated pyrimidine ring limits interaction with water molecules.
EthersSolubleThe ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution.
Alcohols (e.g., Methanol, Ethanol)SolubleThe hydroxyl group of alcohols can engage in dipole-dipole interactions with the polar pyrimidine derivative.
Dimethylformamide (DMF)Good solubilityAs a polar aprotic solvent, DMF is effective at solvating polar molecules.
Dimethyl sulfoxide (DMSO)Good solubilitySimilar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
DichloromethaneGood solubilityThe polarity of dichloromethane is suitable for dissolving moderately polar compounds.
Comparative Solubility of Structurally Similar Compounds

To provide a more comprehensive understanding, the following table presents solubility information for structurally related pyrimidine derivatives.

CompoundSolventQuantitative SolubilityReference
5-Bromo-2-chloropyrimidineDMSO100 mg/mL (516.98 mM)[1]
5-Bromo-2-chloropyrimidineEthanolSoluble[2]
5-Bromo-2-chloropyrimidineAcetoneSoluble[2]
5-Bromo-2-chloropyrimidineWaterPractically insoluble[2]
2-Chloro-4-methylpyrimidineChloroformSoluble[3]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound can be achieved using established laboratory methods. The following protocols are recommended.

Gravimetric Method

This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually confirm the presence of undissolved solid to ensure saturation.

  • Sample Withdrawal and Filtration:

    • Allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

    • Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed container.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the container from the final weight.

    • Express the solubility in terms of g/L or mol/L.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology:

  • Preparation of Slurry:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is achieved.

  • Phase Separation:

    • Cease agitation and allow the undissolved solid to sediment.

    • Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the sample as necessary with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Experimental Workflow and Logic

The process of determining and utilizing solubility data can be visualized as a logical workflow.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_app Application A Define Solvents and Temperatures B Prepare Compound and Solvents A->B C Execute Solubility Protocol (e.g., Shake-Flask) B->C D Analytical Measurement (e.g., HPLC) C->D E Calculate Solubility (g/L, mol/L) D->E F Tabulate and Compare Data E->F G Inform Process Development F->G H Guide Formulation Studies F->H I Support Further Research F->I

Caption: Workflow for Solubility Determination and Application.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in peer-reviewed literature, this guide provides a foundational understanding based on its physicochemical properties and comparison with structurally similar compounds. The detailed experimental protocols herein offer a robust framework for researchers to accurately determine its solubility in various solvents. Such empirical data is critical for the effective utilization of this versatile chemical intermediate in drug discovery and development processes. It is strongly recommended that researchers perform their own solubility assessments using the methodologies outlined to inform their specific applications.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5-Bromo-2-chloro-4-methylpyrimidine, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, chemical reactivity, and application in the synthesis of complex molecules.

Sourcing and Procurement

This compound (CAS No: 633328-95-7) is a commercially available substituted pyrimidine. A variety of chemical suppliers offer this compound in different purities and quantities. For bulk quantities, direct inquiries with the suppliers are often necessary to obtain accurate pricing.

Table 1: Key Specifications of this compound

PropertyValue
CAS Number 633328-95-7
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Store at room temperature[1]

Table 2: Representative Suppliers of this compound

SupplierPurityAvailable QuantitiesPricing
Sigma-Aldrich 97%InquireContact for pricing[1]
Fluorochem 97%InquireContact for pricing[2]
Manchester Organics InquireInquire (Discounts on >5x largest pack size)Please inquire[3]
Aaron Chemicals InquireInquireContact for pricing[4]
Shanghai Sun-shinechemical Technology Co.,ltd. 98%+InquireGet Latest Price[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Chemical Synthesis and Reactivity

This compound is a versatile synthetic intermediate due to the differential reactivity of its two halogen atoms.[6] The bromine atom at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution (SNAr).[6] This differential reactivity allows for selective and sequential functionalization of the pyrimidine core.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 5-bromo-2,4-dichloropyrimidine with a methylating agent, such as methylmagnesium bromide, in the presence of an iron catalyst.[7]

G cluster_0 Synthesis of this compound 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine Reaction Reaction 5-Bromo-2,4-dichloropyrimidine->Reaction Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Reaction Product This compound Reaction->Product Fe(acac)3, THF, 0°C

Caption: Synthetic route to this compound.

Key Reactions and Experimental Protocols

This section details generalized protocols for common reactions involving this compound, based on established procedures for analogous compounds.[6][8]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For this compound, this reaction can be performed selectively at the more reactive C5-bromo position.

Experimental Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2-3 equiv.).[9]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[8]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

  • Heat the reaction mixture with stirring (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.[8]

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]

cluster_0 Suzuki-Miyaura Coupling at C5 Start This compound Reaction Reaction Start->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Product 5-Aryl-2-chloro-4-methylpyrimidine Reaction->Product Pd Catalyst, Base

Caption: Selective Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also expected to occur selectively at the C5-bromo position.

Experimental Protocol:

  • In a reaction flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[8][9]

  • Flush the flask with an inert gas.

  • Add a degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).[8][9]

  • Add the terminal alkyne (1.2 equiv.) to the mixture.[8]

  • Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress.[9]

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.[9]

  • Dry, filter, and concentrate the organic layer, followed by purification of the crude product.[9]

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, primarily at the C2-chloro position.

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF).

  • Add the nucleophile (e.g., an amine, 1.1-1.2 equiv.).

  • If necessary, add a non-nucleophilic base (e.g., DIPEA).

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress.

  • Upon completion, cool the reaction, and work up as appropriate (e.g., extraction or filtration).

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Nucleophilic Aromatic Substitution at C2 Start This compound Reaction Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction Product 5-Bromo-2-(substituted)-4-methylpyrimidine Reaction->Product Heat, Solvent

Caption: Selective nucleophilic aromatic substitution.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of diverse heterocyclic compounds, particularly in the field of drug discovery.[5][10] The pyrimidine scaffold is a common motif in many biologically active molecules, including kinase inhibitors.[6] The ability to selectively functionalize the 2 and 5 positions of the pyrimidine ring allows for the generation of compound libraries for structure-activity relationship (SAR) studies.[6]

The general workflow for utilizing this building block in a drug discovery program is outlined below.

cluster_0 Drug Discovery Workflow Start This compound Reaction1 Selective Reaction 1 (e.g., Suzuki Coupling at C5) Start->Reaction1 Intermediate Intermediate A Reaction1->Intermediate Reaction2 Selective Reaction 2 (e.g., SNAr at C2) Intermediate->Reaction2 Library Library of Diverse Pyrimidine Derivatives Reaction2->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: General workflow for drug discovery.

The synthesis of various kinase inhibitors often employs substituted pyrimidines as a core scaffold to mimic the hinge-binding interactions of ATP.[6] While specific signaling pathway diagrams are highly dependent on the final synthesized molecule, the general approach involves targeting ATP-binding sites within kinase domains to modulate their activity.

Conclusion

This compound is a highly versatile and valuable reagent for organic synthesis and drug discovery. Its distinct reactivity at the C2 and C5 positions allows for a modular and strategic approach to the synthesis of complex, polysubstituted pyrimidine derivatives. The experimental protocols and sourcing information provided in this guide serve as a valuable resource for researchers and scientists working to develop novel therapeutics and functional materials.

References

The Pivotal Role of Pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged heterocyclic motif integral to the structure of numerous natural and synthetic molecules of profound biological importance. As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically recognized by biological systems, providing a unique advantage in the design of therapeutic agents.[1] This inherent biocompatibility, coupled with their versatile chemical reactivity, has established pyrimidine derivatives as a highly successful class of drugs across a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[2][3]

This in-depth technical guide provides a comprehensive overview of the core principles of pyrimidine derivatives in drug discovery. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing their synthesis, mechanisms of action, and therapeutic applications. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of this critical class of therapeutic agents.

Therapeutic Applications and Mechanisms of Action

Pyrimidine derivatives exert their therapeutic effects through a variety of mechanisms, often by mimicking endogenous nucleosides to interfere with metabolic pathways or by acting as potent and selective inhibitors of key enzymes involved in disease progression. Their ability to form multiple hydrogen bonds and engage in π-π stacking interactions allows for high-affinity binding to diverse biological targets.[1]

Anticancer Agents

In oncology, pyrimidine derivatives are a mainstay of chemotherapy and targeted treatments.[3] They function through several key mechanisms:

  • Antimetabolites: Fluoropyrimidines, such as 5-fluorouracil (5-FU), act as classical antimetabolites.[4] After intracellular conversion to active metabolites, they inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[4] This disruption of DNA synthesis leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Kinase Inhibitors: A significant number of modern targeted cancer therapies are pyrimidine-based kinase inhibitors.[4] These drugs are designed to selectively block the activity of specific protein kinases that are aberrantly activated in cancer cells, driving tumor growth and proliferation. Key kinase families targeted by pyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1][4] For example, pyrimidine-containing drugs can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5]

Antiviral Agents

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development.[6] Many antiviral pyrimidine analogs function as chain terminators in viral DNA or RNA synthesis.[6] Once phosphorylated to their active triphosphate form within the host cell, they are incorporated into the growing viral nucleic acid chain by viral polymerases. Lacking the necessary 3'-hydroxyl group, they prevent the addition of subsequent nucleotides, thereby halting viral replication.[6]

Anti-inflammatory Agents

Pyrimidine derivatives have also emerged as potent anti-inflammatory agents.[7] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2.[7] By blocking the production of prostaglandins, these compounds can effectively reduce inflammation and pain.[7]

Quantitative Data on Pyrimidine Derivatives

The following tables summarize the biological activity of representative pyrimidine derivatives in various therapeutic areas.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound/DrugTargetCell LineIC50 (µM)Reference
Imatinib BCR-ABLK5620.025[8]
Gefitinib EGFRNCI-H4600.49[5]
Erlotinib EGFRNCI-H3580.05[5]
Compound 10e Not SpecifiedPC30.013[3]
Compound 2a Not SpecifiedGlioblastoma4-8[4]
Compound 2d Not SpecifiedA549Strong cytotoxicity at 50 µM[9]
Compound 131 TubulinHepG20.11[10]
Compound 160 DYRK2Not Specified0.0006[10]
Compound 88 HER2Not Specified0.081[10]
Compound 89 EGFR-T790MNot Specified0.152[10]

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound/DrugTargetAssayIC50 (µM)Reference
Compound 7 COX-2In vitro COX inhibitionED50 = 11.60[7]
Compound 8 COX-2In vitro COX inhibitionED50 = 8.23[7]
Compound 9 COX-2In vitro COX inhibitionED50 = 9.47[7]
Compound 2a LOXLipoxygenase inhibition42[9]
Compound 2f LOXLipoxygenase inhibition47.5[9]

Table 3: Antiviral Activity of Pyrimidine Derivatives

Compound/DrugVirusCell LineIC50 (µM)EC50 (µM)Reference
Compound 65 Influenza ANot Specified0.060.03[11]
Compound 48 HIV-1 (WT)Not Specified-0.00343[11]
Zidovudine (AZT) HIV-1MT-40.004-[12]
Stavudine (d4T) HIV-1MT-40.04-[12]

Experimental Protocols

Synthesis of 5-Fluorouracil (5-FU)

Principle: This method involves the condensation of urea with a fluorinated β-ketoester.

Materials:

  • Sodium methoxide

  • Toluene

  • Ethyl formate

  • Methyl fluoroacetate

  • Methanol

  • Urea

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add sodium methoxide and toluene.

  • Initiate the dropwise addition of a portion of ethyl formate.

  • Concurrently, begin the dropwise addition of methyl fluoroacetate and the remaining ethyl formate.

  • Stir the reaction mixture after the additions are complete.

  • Add methanol and additional sodium methoxide to the mixture and continue stirring.

  • Cool the reaction mixture to 15-25 °C and add urea.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Add water to the residue, cool, and stir.

  • Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-fluorouracil.[12]

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase. The kinase activity is quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (pyrimidine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase and the test compound at various concentrations.

  • Incubate at room temperature to allow for binding between the kinase and the inhibitor.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

Materials:

  • Cells of interest

  • Cell culture medium

  • Test compound (pyrimidine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2][4][9][13]

Signaling Pathway and Experimental Workflow Visualizations

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Proliferation

Caption: EGFR signaling cascade and the inhibitory action of pyrimidine-based drugs.

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pyrimidine Derivatives

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Pyrimidine_PI3K_Inhibitor Pyrimidine-Based PI3K Inhibitor Pyrimidine_PI3K_Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis eIF4E->ProteinSynthesis Inhibits

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of pyrimidine-based drugs.

Experimental Workflow for Synthesis and Biological Evaluation

Experimental_Workflow Synthesis Chemical Synthesis of Pyrimidine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro KinaseAssay Kinase Inhibition Assay InVitro->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT) InVitro->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A typical workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its inherent biological relevance and chemical tractability provide a robust platform for the development of novel therapeutics. As our understanding of the molecular basis of diseases deepens, the rational design of pyrimidine derivatives targeting specific biological pathways will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this exciting field.

References

Methodological & Application

Application Notes: Selective Suzuki-Miyaura Coupling Protocol for 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug development for synthesizing biaryl and heteroaryl structures, which are common motifs in a vast array of pharmacologically active molecules.[3][4] The pyrimidine scaffold is a privileged core structure in numerous approved therapeutic agents, valued for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings, often leading to improved drug properties.[1]

5-Bromo-2-chloro-4-methylpyrimidine is a valuable and versatile building block for creating novel substituted pyrimidines. It features two distinct electrophilic sites: a C-Br bond at the C5 position and a C-Cl bond at the C2 position. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1][5] This inherent reactivity difference allows for the chemoselective functionalization at the more reactive C5-bromo position, leaving the C2-chloro position available for subsequent transformations.

These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids, a critical transformation for the synthesis of complex molecules in drug discovery programs.

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This step is favored at the more reactive C-Br bond.[4][6]

  • Transmetalation: The aryl group from the boronic acid, which is activated by a base to form a boronate species, is transferred to the palladium(II) center, displacing the halide.[4][7]

  • Reductive Elimination: The two organic ligands on the palladium center (the pyrimidine and the aryl group) couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Intermediate pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Intermediate oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Pyrimidine Product transmetalation->product center start R-Br (Pyrimidine) start->oxidative_addition boronic Ar-B(OH)₂ + Base boronic->transmetalation Experimental_Workflow A Reaction Setup (Substrate, Boronic Acid, Base) B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Reagent Addition (Catalyst, Degassed Solvents) B->C D Heating & Stirring (80-100 °C) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up (Cool, Dilute, Wash) E->F Reaction Complete G Isolation (Dry & Concentrate) F->G H Purification (Column Chromatography) G->H I Final Product H->I

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a common linkage in biologically active molecules. The substrate, 5-Bromo-2-chloro-4-methylpyrimidine, is a versatile heterocyclic building block with two distinct halogenated sites, offering opportunities for selective functionalization. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of this substrate.

Principle of Chemoselectivity: C5-Br vs. C2-Cl

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] Consequently, the carbon-bromine (C-Br) bond at the 5-position of this compound is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 2-position.[1] This inherent difference in reactivity allows for the selective amination at the C5-position, leaving the chloro-substituent at the C2-position available for subsequent transformations. Achieving high chemoselectivity is dependent on the careful selection of the palladium precursor, ligand, base, and reaction temperature. Forcing conditions or the use of highly specialized, electron-rich, and bulky phosphine ligands might be required to facilitate coupling at the less reactive C-Cl bond.[1]

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)-L2 oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange R'R''NH amine_coordination [Ar-Pd(II)(HNR'R'')-L2]+X- ligand_exchange->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)(NR'R'')-L2 deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not widely published, the following tables provide typical conditions and expected outcomes for the selective amination of structurally similar dihalogenated heterocycles. This information serves as a strong starting point for reaction optimization.

Table 1: Reaction Conditions for Amination of Dihalogenated Heterocycles

EntryAminePd-Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012>90 (expected)
2AnilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane1001885-95 (expected)
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)Toluene1101680-90 (expected)
4N-MethylanilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)Dioxane1002485-95 (expected)

Note: The data presented in this table is based on the amination of similar dihaloheterocyclic compounds and serves as a representative guide. Optimization will likely be required for this compound.

Experimental Protocols

The following protocols are suggested starting points for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of parameters, particularly the ligand, base, and temperature, may be necessary to maximize the yield of the desired product.

General Experimental Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd-catalyst and ligand to an oven-dried Schlenk flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x). setup->inert reagents Reagent Addition: - Add this compound, amine, and base. inert->reagents solvent Solvent Addition: - Add anhydrous, degassed solvent via syringe. reagents->solvent reaction Reaction: - Stir at specified temperature. - Monitor by TLC or LC-MS. solvent->reaction workup Workup: - Cool to room temperature. - Quench the reaction. - Extract with organic solvent. reaction->workup purification Purification: - Dry, filter, and concentrate the organic layer. - Purify by column chromatography. workup->purification end End purification->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Nitrogen or Argon gas

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (208 mg, 1.0 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of morpholine (105 µL, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C in a preheated oil bath. Maintain this temperature with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Protocol 2: Amination with a Primary Arylamine (e.g., Aniline)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Nitrogen or Argon gas

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (208 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the addition of aniline (110 µL, 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C in a preheated oil bath. Maintain this temperature with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system to isolate the pure N-aryl-2-chloro-4-methylpyrimidin-5-amine.

Troubleshooting

Low or no yield in a Buchwald-Hartwig amination can often be attributed to several factors. The following decision tree provides a logical approach to troubleshooting common issues.

Troubleshooting_Tree start Low Yield? catalyst Inactive Catalyst? start->catalyst Yes temp Suboptimal Temperature? catalyst->temp No sol_catalyst Use pre-catalyst. Ensure inert atmosphere. catalyst->sol_catalyst Yes base Inappropriate Base? temp->base No sol_temp Screen temperatures (e.g., 80-120 °C). Consider microwave irradiation. temp->sol_temp Yes reagents Poor Reagent Quality? base->reagents No sol_base Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Match base to substrate and ligand. base->sol_base Yes sol_reagents Use anhydrous, degassed solvents. Use high-purity reagents. reagents->sol_reagents Yes

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[1]

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • The reaction should be performed in a well-ventilated fume hood.[1]

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.[1]

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure features a pyrimidine ring substituted with two distinct halogen atoms and a methyl group, offering multiple sites for functionalization. The electron-deficient nature of the pyrimidine ring activates the C2 and C4/C6 positions towards nucleophilic aromatic substitution (SNAr), making it a valuable scaffold for the synthesis of diverse molecular architectures. These application notes provide a comprehensive overview of the SNAr reactions of this compound, including detailed experimental protocols, quantitative data, and key mechanistic insights to facilitate its use in research and drug discovery.

Reactivity Overview

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the ring nitrogens (C2, C4, and C6). In this compound, the chlorine atom at the C2 position is the primary site for nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which subsequently expels the chloride leaving group to afford the substituted product.

The general reactivity for nucleophilic aromatic substitution on dihalopyrimidines often favors substitution at the C4 or C6 position. However, in the case of this compound, the C4 position is occupied by a methyl group, directing the nucleophilic attack to the C2 position. The C5-bromo substituent is generally less reactive towards SNAr but can be utilized in other transformations, such as palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following tables summarize representative quantitative data for the nucleophilic aromatic substitution reactions of this compound and closely related analogs with various nucleophiles.

Table 1: Reaction with Nitrogen Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
(S)-pyrrolidin-3-ol hydrochlorideN-ethyl-N-isopropylpropan-2-amine, ethanol, 75°C, 18 h(S)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidin-3-olNot Reported[1]
(R)-pyrrolidine-3-carboxamide, HClN-ethyl-N-isopropylpropan-2-amine, EtOH, 110°C, 18 h(R)-1-(5-bromo-4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamideNot Reported[1]

Table 2: Reaction with Oxygen Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
propan-2-olNaH, THF, rt, 3 h5-bromo-2-isopropoxy-4-methylpyrimidineNot Reported[2][3]
4-hydroxybenzoic acid methyl esterNaH, dry DMF, rt to elevated temp.methyl 4-((5-bromo-4-methylpyrimidin-2-yl)oxy)benzoateNot Reported[4]

Table 3: Reaction with Carbon Nucleophiles

NucleophileReagents and ConditionsProductYield (%)Reference
NaCNDABCO, DMSO, water, rt, 16 h5-bromo-4-methylpyrimidine-2-carbonitrileNot Reported[5]

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used unless otherwise specified.

  • Reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Amination (Nitrogen Nucleophiles)

This protocol is a general guideline for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 equiv)

  • Anhydrous ethanol or other suitable solvent (e.g., THF, DMF)

Procedure:

  • To a round-bottom flask, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile, followed by the non-nucleophilic base.

  • Heat the reaction mixture to a temperature between 75-110°C.[1]

  • Stir the reaction for the required time (typically 18 hours or until completion as monitored by TLC or LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Alkoxylation (Oxygen Nucleophiles)

This protocol describes a general method for the synthesis of 2-alkoxy-5-bromo-4-methylpyrimidines.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., propan-2-ol) (3.0 equiv)[2][3]

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)[2][3]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in anhydrous THF, add sodium hydride portion-wise at room temperature.[2][3]

  • Stir the suspension for 30 minutes at room temperature.[3]

  • Add the alcohol dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours or until completion is observed by TLC or LC-MS.[3]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Procedure for Cyanation (Carbon Nucleophiles)

This protocol details the synthesis of 5-bromo-4-methylpyrimidine-2-carbonitrile.[5]

Materials:

  • This compound (1.0 equiv)

  • Sodium cyanide (NaCN) (1.08 equiv)[5]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.36 equiv)[5]

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound, NaCN, and DABCO in a mixture of DMSO and water.[5]

  • Stir the reaction mixture at room temperature for 16 hours.[5]

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.[5]

  • The product can be further purified if necessary.

Visualizations

Reaction Pathway

SNAr_Mechanism reagents This compound + Nucleophile (Nu-) meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Nucleophilic Attack product 2-Substituted-5-bromo-4-methylpyrimidine + Cl- meisenheimer->product Chloride Elimination

Caption: Generalized signaling pathway for the SNAr reaction.

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: This compound, Nucleophile, Base, Solvent start->reagents reaction Reaction: Stir at specified temperature reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Work-up: Quench, Extract, Wash, Dry monitoring->workup Reaction complete purification Purification: Column Chromatography / Recrystallization workup->purification product Final Product purification->product

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions, primarily at the C2 position. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in the synthesis of a wide array of substituted pyrimidines for applications in drug discovery and materials science. The provided methodologies can be adapted and optimized for various nucleophiles to generate diverse libraries of compounds for biological screening and other scientific investigations.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of kinase inhibitors utilizing the versatile building block, 5-Bromo-2-chloro-4-methylpyrimidine. The strategic positioning of the bromo and chloro substituents, along with the methyl group, offers a platform for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective kinase inhibitors.

The pyrimidine scaffold is a well-established pharmacophore in numerous approved kinase inhibitor drugs, primarily due to its ability to mimic the purine core of ATP and form crucial hydrogen bonding interactions within the kinase hinge region.[1] The differential reactivity of the halogens on the pyrimidine ring—the greater susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SNAr) and the amenability of the C5-bromo group to palladium-catalyzed cross-coupling reactions—allows for a sequential and regioselective functionalization strategy.[1][2]

I. Targeted Kinase Signaling Pathways

Kinase inhibitors derived from the pyrimidine scaffold can target a multitude of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase pathways.

EGFR Signaling Pathway: The EGFR signaling cascade is a critical regulator of cell growth and division. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors targeting EGFR can block downstream signaling, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Aurora Kinase Signaling Pathway: Aurora kinases are essential for proper cell division (mitosis). Their overexpression is common in many cancers, leading to uncontrolled cell proliferation. Inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis Apoptosis Apoptosis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Apoptosis Induces Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

II. Synthetic Strategies and Experimental Protocols

The synthesis of kinase inhibitors from this compound typically follows a stepwise functionalization approach. The more reactive C2-chloro position can be first targeted with a nucleophilic amine, followed by a palladium-catalyzed cross-coupling reaction at the C5-bromo position.

Synthesis_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine) Start->SNAr Intermediate 2-Amino-5-bromo-4-methylpyrimidine Intermediate SNAr->Intermediate Suzuki Suzuki-Miyaura Coupling (with a boronic acid) Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination (with an amine) Intermediate->Buchwald Final_Product_Suzuki Final Kinase Inhibitor Suzuki->Final_Product_Suzuki Final_Product_Buchwald Final Kinase Inhibitor Buchwald->Final_Product_Buchwald Purification Purification and Characterization Final_Product_Suzuki->Purification Final_Product_Buchwald->Purification

Caption: General Synthetic Workflow.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This protocol describes the general procedure for the substitution of the C2-chloro group with an amine.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1-1.2 equiv)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Isopropanol, DMF, or NMP)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add the desired amine, followed by the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-amino-5-bromo-4-methylpyrimidine intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C5 Position

This protocol outlines the general procedure for the palladium-catalyzed coupling of the C5-bromo intermediate with a boronic acid.[3]

Materials:

  • 2-Amino-5-bromo-4-methylpyrimidine intermediate (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[4]

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[4]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-amino-5-bromo-4-methylpyrimidine intermediate, the boronic acid, and the base.[3]

  • Add the palladium catalyst.[4]

  • Add the degassed solvent system via syringe.[3]

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 3: Buchwald-Hartwig Amination at the C5 Position

This protocol provides a general method for the C-N bond formation at the C5 position.[2]

Materials:

  • 2-Amino-5-bromo-4-methylpyrimidine intermediate (1.0 equiv)

  • Desired primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[2]

  • Phosphine ligand (e.g., XPhos, 4 mol%)[2]

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)[2]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[2]

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.[2]

  • Seal the flask, and evacuate and backfill with an inert gas three times.[2]

  • Under a positive pressure of inert gas, add the 2-amino-5-bromo-4-methylpyrimidine intermediate and the amine.[2]

  • Add the anhydrous, degassed solvent via syringe.[2]

  • Heat the reaction mixture with stirring to 80-110 °C.[5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.[5]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.[2]

III. Quantitative Data Summary

While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table presents representative data for inhibitors synthesized from structurally similar 5-bromopyrimidine scaffolds. This data serves as a valuable reference for understanding potential structure-activity relationships.

Compound ID (Analog)Target KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Bcr-Abl Inhibitor Analogs (from 5-bromo-2,4-dichloropyrimidine)
Compound 5cBcr-Abl1.2Dasatinib0.8
Compound 5eBcr-Abl2.5Dasatinib0.8
Compound 6gBcr-Abl0.9Dasatinib0.8
Compound 9eBcr-Abl1.5Dasatinib0.8
Compound 9fBcr-Abl1.8Dasatinib0.8
Compound 10cBcr-Abl0.7Dasatinib0.8
MSK1 Inhibitor Analog (from 5-bromo-2-chloropyrimidine)
Compound 27MSK132 (pIC₅₀ 7.5)Staurosporine-
PLK4 Inhibitor Analogs (from 5-chloro-2-aminopyrimidine)
Compound 5fPLK40.8Centrinone-

Note: The data presented is for analogous compounds and should be used as a guide for inhibitor design and development.[6][7][8]

IV. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual reactivity at the C2 and C5 positions allows for the efficient construction of diverse disubstituted pyrimidine libraries. By leveraging the synthetic strategies and protocols outlined in these application notes, researchers can systematically explore the vast chemical space around this privileged scaffold to develop potent and selective inhibitors targeting various kinases implicated in human diseases.

References

Application Notes and Protocols: 5-Bromo-2-chloro-4-methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyrimidine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including a wide array of kinase inhibitors used in oncology.[2] The differential reactivity of the halogen substituents—the chlorine atom at the C2 position and the bromine atom at the C5 position—allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.[1]

The chlorine at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity enables the strategic introduction of various substituents to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes on the synthetic utility of this compound in the development of kinase inhibitors, along with experimental protocols for key transformations and a summary of the biological activities of structurally related compounds.

Key Synthetic Transformations

The two primary reaction types that leverage the functionality of this compound are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The electron-deficient nature of the pyrimidine ring activates the C2-chloro substituent towards nucleophilic attack, most commonly by amines, alcohols, or thiols. This reaction is fundamental for introducing moieties that often interact with the hinge region of protein kinases.

Experimental Protocol: General Procedure for Amination at C2

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as isopropanol, ethanol, or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1–1.2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 equiv.).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 80–120 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the desired 2-amino-5-bromo-4-methylpyrimidine derivative.

Suzuki-Miyaura Cross-Coupling at the C5 Position

The C5-bromo position is the more reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add the 2-substituted-5-bromo-4-methylpyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[3][4]

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80–100 °C) and monitor the progress by TLC or LC-MS.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[3]

Applications in Kinase Inhibitor Synthesis

The 2,5-disubstituted 4-methylpyrimidine scaffold is a core component of many potent and selective kinase inhibitors. By applying the synthetic transformations described above, novel inhibitors targeting key kinases in cancer-related signaling pathways can be developed.

Aurora Kinase Inhibitors

Aurora kinases are crucial regulators of mitosis, and their inhibition is a validated strategy in oncology.[5] Derivatives of 2,4-diaminopyrimidines have shown significant promise as Aurora kinase inhibitors.[6][7]

Quantitative Data: Biological Activity of Representative Aurora Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cellular Antiproliferative IC₅₀ (µM)Reference
PF-03814735 Aurora A / Aurora B5 / 0.80.042 - 0.150 (various cell lines)[5]
AMG-900 Aurora A / B / C5 / 4 / 10.0007 - 0.0053 (various cell lines)[5]
SNS-314 Aurora A / B / C9 / 31 / 30.0018 - 0.0244 (various cell lines)[5]
AZD1152 Aurora B0.370.003 - 0.040 (leukemia cells)[5]
Compound 12a Aurora A / Aurora B309 / 2931.31 (HCT-116)[6]
Compound 13 Aurora A< 200 (proliferation)-[7][8]

Note: The compounds listed are structurally related to potential derivatives of this compound and serve to illustrate the potential of this scaffold.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9] Selective CDK inhibitors have emerged as effective cancer therapies. The pyrimidine scaffold is central to many CDK inhibitors.[10][11]

Quantitative Data: Biological Activity of Representative CDK Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Palbociclib CDK4 / CDK611 / 16[10]
Ribociclib CDK4 / CDK610 / 39-
Dalpiciclib CDK4 / CDK612.4 / 9.9[10]
Dinaciclib CDK1 / 2 / 5 / 93 / 1 / 1 / 4[10]
Compound 22 CDK77.21[11]

Note: The compounds listed are structurally related to potential derivatives of this compound and serve to illustrate the potential of this scaffold.

Visualizations

Experimental and Logical Workflows

G General Synthetic Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R¹-NH₂) A->B C 2-Amino-5-bromo-4-methylpyrimidine Intermediate B->C D Suzuki-Miyaura Coupling (e.g., with R²-B(OH)₂) C->D E 2-Amino-5-aryl-4-methylpyrimidine (Final Product) D->E

Caption: Sequential functionalization of this compound.

Signaling Pathways

G Simplified Cell Cycle Regulation by CDKs cluster_G1 G1 Phase cluster_S S Phase G1 G1 S S Phase (DNA Synthesis) CDK46 CDK4/6 + Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits E2F->S promotes CDK2 CDK2 + Cyclin E/A CDK2->S promotes Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->CDK46 inhibits

Caption: Inhibition of G1-S phase transition by CDK4/6 inhibitors.

G Aurora Kinase B in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission Inhibitor Pyrimidine-based Aurora B Inhibitor Inhibitor->AuroraB inhibits

Caption: Role of Aurora B kinase in mitosis and its inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The strategic and sequential modification of its C2 and C5 positions through well-established synthetic protocols allows for the generation of diverse molecular architectures. The data presented for structurally analogous pyrimidine-based inhibitors of Aurora kinases and CDKs highlight the immense potential of this scaffold in developing novel therapeutics for the treatment of cancer and other proliferative diseases. The provided protocols offer a solid foundation for researchers to design and synthesize new drug candidates based on this promising chemical starting material.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloro-4-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are core structures in many therapeutic agents.[1][2] The presence of two distinct halogen atoms, bromine at the C5 position and chlorine at the C2 position, allows for selective functionalization, primarily at the more reactive C5 position.[1][3]

Principle of Selectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[2][3] This inherent difference in reactivity enables the selective functionalization of the C5-Br bond of this compound while leaving the C2-Cl bond intact for potential subsequent transformations.[1][3] Achieving high selectivity requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to prevent side reactions at the less reactive C-Cl position.[3]

Data Presentation: Cross-Coupling Reaction Parameters

The following tables summarize typical starting conditions for the selective C5-functionalization of this compound and its close analog, 5-bromo-2-chloro-4-methoxypyrimidine. These conditions are general guidelines and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions [1][2][3]

ParameterRecommended ConditionsNotes
Palladium Precursor Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(0) or Pd(II) precursors can be used.
Ligand PPh₃, dppf, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands may be beneficial.
Catalyst Loading 1-5 mol%Start with a higher loading and reduce upon successful coupling.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often a robust choice for heteroaryl halides.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1)Degassed solvents are crucial.
Temperature 80-100 °C
Reaction Time 4-12 hoursMonitor by TLC or LC-MS.

Table 2: Buchwald-Hartwig Amination Conditions [3][4]

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can also be used.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are generally required.
Catalyst Loading 1-4 mol% (Pd), 2-8 mol% (Ligand)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.)Sodium tert-butoxide is a common strong base for this reaction.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, degassed solvents are essential.
Temperature 80-110 °CHigher temperatures are often needed for C-N coupling.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Table 3: Sonogashira Coupling Conditions [3][5]

ParameterRecommended ConditionsNotes
Palladium Precursor PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI (4-10 mol%)
Catalyst Loading 2-5 mol% (Pd)
Base Et₃N, DIPEA (2.0-3.0 equiv.)The amine base can sometimes be used as the solvent.
Solvent THF, DMFAnhydrous, degassed solvents are required.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient.
Reaction Time 3-16 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases can be air and moisture-sensitive and should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[3]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Under a positive flow of inert gas, add the palladium catalyst.[3]

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[3]

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[3]

  • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.[3]

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Toluene, anhydrous and degassed

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.[1]

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add this compound and the amine.[1]

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Selective Sonogashira Coupling at the C5-Position

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • THF, anhydrous and degassed

  • Schlenk flask with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[5]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base via syringe.[5]

  • Add the terminal alkyne dropwise to the mixture at room temperature.[5]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.[5]

  • Upon completion (typically 3-16 hours), filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Weigh Reagents: This compound, Coupling Partner, Base B Add to Oven-Dried Schlenk Flask A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N2 (3x) B->C D Add Catalyst & Ligand under Inert Gas Flow C->D E Add Degassed Solvent D->E F Heat to Desired Temperature E->F G Stir Vigorously F->G H Monitor Progress (TLC / LC-MS) G->H I Cool to Room Temp. & Quench H->I J Aqueous Workup (Extraction) I->J K Dry & Concentrate Organic Layer J->K L Purify by Column Chromatography K->L M Characterize Final Product L->M

Caption: General experimental workflow for cross-coupling reactions.

G cluster_legend Legend Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R (Ln) ArPdX->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR ArX_node Ar-X = this compound RM_node R-M = Coupling Partner (e.g., Boronic Acid, Amine, Alkyne)

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

Application Notes and Protocols: Reaction of 5-Bromo-2-chloro-4-methylpyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure features two distinct halogen atoms, offering opportunities for selective functionalization. The electron-deficient nature of the pyrimidine ring activates both the C2-chloro and C5-bromo positions for substitution reactions. Typically, the C2-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr), while the C5-bromo position is more reactive in palladium-catalyzed cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines to synthesize 2-amino-5-bromo-4-methylpyrimidine derivatives. These products are valuable intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors.

Reactivity and Regioselectivity

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack. In this substrate, the chlorine atom at the C2 position is the more reactive site for nucleophilic displacement by amines. This regioselectivity has been demonstrated in related systems, such as the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, where the chlorine at the 4-position (analogous to the 2-position in the target molecule) is preferentially displaced.

Applications in Drug Discovery: Targeting Cyclin-Dependent Kinases (CDKs)

The 2-aminopyrimidine scaffold, readily accessible from the reaction of this compound with amines, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. A prominent class of targets for these compounds is the Cyclin-Dependent Kinase (CDK) family.[2]

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] 2-Aminopyrimidine derivatives have been shown to be potent and selective inhibitors of various CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] By inhibiting these kinases, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Experimental Protocols

General Protocol for the Synthesis of 2-(Substituted-amino)-5-bromo-4-methylpyrimidines

This protocol describes a general procedure for the nucleophilic aromatic substitution of the 2-chloro group in this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or dioxane)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) (optional, depending on the amine salt)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).

  • Add the desired amine (1.1-1.5 eq). If the amine is in the form of a salt, add a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound and related compounds with various amines.

EntrySubstrateAmineSolventBaseTemp (°C)Time (h)Yield (%)
15-Bromo-2,4-dichloro-6-methylpyrimidineAmmonia-----
25-Bromo-2,4-dichloro-6-methylpyrimidineSecondary AminesEthanol-Reflux--
35-Bromo-2,4-dichloropyrimidineCyclopentylamineDioxane-RT6100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Solvent add_amine Add Amine start->add_amine add_base Add Base (if needed) add_amine->add_base heat Heat to Reflux add_base->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Product (Filtration or Evaporation) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end end purify->end Final Product

Caption: General experimental workflow for the synthesis of 2-amino-5-bromo-4-methylpyrimidines.

CDK-Mediated Cell Cycle Regulation Signaling Pathway

CDK_Signaling_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->S activates CyclinE_CDK2->Rb phosphorylates CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->G2 promotes CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->M initiates E2F E2F Rb->E2F inhibits E2F->S promotes p21_p27 p21/p27 (CKI) p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CyclinD_CDK46 blocks Inhibitor->CyclinE_CDK2 blocks

Caption: Simplified signaling pathway of CDK-mediated cell cycle regulation and the inhibitory action of 2-aminopyrimidine derivatives.

References

Application Notes and Protocols: 5-Bromo-2-chloro-4-methylpyrimidine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-chloro-4-methylpyrimidine, a key building block in the construction of diverse heterocyclic scaffolds. The distinct reactivity of the C2-chloro and C5-bromo substituents allows for selective and sequential functionalization, making it an invaluable starting material for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed protocols for key chemical transformations and provides examples of its application in the synthesis of biologically active molecules.

Overview of Reactivity

This compound offers two primary sites for substitution: the C2-chloro and the C5-bromo positions. The electron-deficient nature of the pyrimidine ring activates both halogen atoms towards nucleophilic attack and palladium-catalyzed cross-coupling reactions.[1][2]

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position. This differential reactivity allows for selective functionalization at C5, leaving the C2-chloro group available for subsequent transformations. The C2 position is also highly susceptible to direct nucleophilic aromatic substitution (SNAr).

Key Synthetic Transformations and Protocols

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are expected to proceed selectively at the more reactive C5-bromo position.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Halo-pyrimidines

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O10010~90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Dioxane11016~75

Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.

Diagram 1: Suzuki-Miyaura Coupling Experimental Workflow

G Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Base to Flask B Add Catalyst A->B C Add Degassed Solvent B->C D Heat & Stir (80-100°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Extraction F->G H Drying & Concentration G->H I Purification H->I

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction is also expected to be selective for the C5-bromo position of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Related Halo-pyrimidines

EntryAmineCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2.5)NaOtBu (1.4)Toluene10016~92
2AnilinePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃ (2.0)Dioxane11024~85
3BenzylamineXPhos Pd G3 (2)K₃PO₄ (2.0)Toluene10018~88

Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 PdII_1 L2Pd(II)(Ar)X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [L2Pd(II)(Ar)(HNR'R'')]X PdII_1->PdII_2 + HNR'R'' PdII_3 L2Pd(II)(Ar)(NR'R'') PdII_2->PdII_3 - HX (+ Base) PdII_3->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro position of this compound is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This provides a complementary method for functionalization, often at a different position than the palladium-catalyzed reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Phenol

This protocol describes the reaction of this compound with a phenolic nucleophile.[2]

Materials:

  • This compound (1.0 equiv.)

  • 4-Hydroxybenzoic acid methyl ester (1.0 equiv.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)

  • Dry Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-hydroxybenzoic acid methyl ester (579 mg, 3.81 mmol) in dry DMF (20 mL) in a round-bottom flask.

  • Add sodium hydride (182 mg, 4.56 mmol) to the solution portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of this compound (790 mg, 3.81 mmol) in DMF to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.0-1.2 equiv.)

  • Base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt

  • Solvent (e.g., ethanol, isopropanol, or DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent.

  • Add the amine nucleophile and a base if required.

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purify the product as needed.

Application in the Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems with demonstrated biological activities. An example is the synthesis of pyrazolo[4,3-d]pyrimidines, which have been identified as potent inhibitors of tubulin polymerization.

Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives

A plausible synthetic route to pyrazolo[4,3-d]pyrimidines starts with the nucleophilic substitution of the C4-chloro group of a related pyrimidine with hydrazine, followed by cyclization. A similar strategy can be envisioned starting from this compound. The C2-chloro group is expected to be more reactive towards nucleophilic substitution by hydrazine.

Proposed Synthetic Protocol: Synthesis of a 5-Bromo-4-methyl-2-hydrazinylpyrimidine intermediate

Materials:

  • This compound (1.0 equiv.)

  • Hydrazine hydrate (1.2 equiv.)

  • Triethylamine (1.0 equiv.)

  • Methanol

  • Ice bath

Procedure:

  • Dissolve this compound in methanol and cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine to the cold reaction mixture.

  • Slowly add hydrazine hydrate at 5-10 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Collect the resulting solid by filtration, wash with chilled water, and dry to afford the 2-hydrazinylpyrimidine intermediate. This intermediate can then be used to construct the pyrazole ring.

Biological Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been synthesized and evaluated as inhibitors of tubulin polymerization. Several of these compounds demonstrated potent inhibition of tubulin polymerization and colchicine binding.

Table 3: Biological Activity of Representative Pyrazolo[4,3-d]pyrimidine Derivatives

CompoundTubulin Polymerization IC₅₀ (µM)Colchicine Binding Inhibition (%) at 5 µM
9 0.45≥94
11 0.42≥94
12 0.49Not Reported
13 0.42≥94

Data is for illustrative purposes and is based on published results for this class of compounds.

Diagram 3: Simplified Cell Cycle and the Role of Microtubules

G Microtubule Function in the Cell Cycle cluster_mitosis Mitosis G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Prophase Prophase Metaphase Metaphase (Chromosomes align) Prophase->Metaphase Anaphase Anaphase (Chromosomes separate) Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Tubulin Tubulin Dimers Microtubules Microtubules (Mitotic Spindle) Tubulin->Microtubules Polymerization Microtubules->Metaphase Forms Mitotic Spindle Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Tubulin Inhibits Polymerization

References

Application Notes and Protocols for the Stille Coupling of 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methylpyrimidine is a versatile heterocyclic building block valuable in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at electronically different positions on the pyrimidine ring allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond at the C2 position, enabling chemoselective carbon-carbon bond formation.[1][2] The Stille coupling, which utilizes organostannane reagents, is a robust and widely used transformation for creating C-C bonds with this class of compounds due to the stability and functional group tolerance of the organotin reagents.[3][4]

These application notes provide a detailed experimental procedure for the Stille coupling of this compound, designed to guide researchers in the synthesis of novel substituted pyrimidine derivatives.

Reaction Principle and Chemoselectivity

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[3][5] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3]

For this compound, the oxidative addition of the palladium catalyst is expected to occur preferentially at the more labile C5-Br bond over the C2-Cl bond. This inherent reactivity difference allows for the selective synthesis of 5-substituted-2-chloro-4-methylpyrimidines, which can be further functionalized at the C2 position in subsequent synthetic steps.

Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane reagent. The reaction conditions provided are based on established procedures for structurally similar substrates and may require optimization for specific coupling partners.[1]

Materials and Reagents:

  • This compound

  • Organostannane reagent (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous potassium fluoride solution, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an oxygen-free atmosphere.[6]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Stannane Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (1.1-1.2 equiv.).[1]

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by a wash with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted-2-chloro-4-methylpyrimidine.

Data Presentation

The following tables summarize typical reaction parameters for the Stille coupling of halogenated pyrimidines. Note that the specific yield for the coupling of this compound will be dependent on the specific organostannane used and optimization of the reaction conditions. The data provided is based on analogous reactions and serves as a starting point for experimental design.

Table 1: Reagent Stoichiometry and Catalyst Loading

ReagentMolar Equivalents
This compound1.0
Organostannane Reagent1.1 - 1.2
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05

Table 2: Recommended Reaction Conditions

ParameterRecommended Value
SolventAnhydrous, Degassed Toluene, DMF, or 1,4-Dioxane
Temperature80 - 110 °C
Reaction Time4 - 24 hours (monitor by TLC/LC-MS)
AtmosphereInert (Argon or Nitrogen)

Visualizations

Diagram 1: Stille Coupling Catalytic Cycle

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnR₃ PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² in1 in2 in3 Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound and Pd Catalyst in Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add_reagents Add Degassed Solvent and Organostannane inert->add_reagents heat Heat Reaction Mixture (80-110 °C) add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Wash (aq. KF, Brine) cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

References

Application Notes: 5-Bromo-2-chloro-4-methylpyrimidine as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-chloro-4-methylpyrimidine in the synthesis of novel agrochemicals. This versatile building block offers a strategic platform for the development of fungicides, insecticides, and herbicides due to its distinct and selectively reactive functional groups. The 2-chloro position is susceptible to nucleophilic aromatic substitution, while the 5-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the systematic construction of diverse molecular architectures.[1]

Strategic Importance in Agrochemical Discovery

The pyrimidine scaffold is a well-established pharmacophore in agricultural science, forming the core of numerous commercial pesticides.[2][3][4] Derivatives of pyrimidine are known to exhibit a wide range of biological activities. The strategic placement of a bromine atom, a chlorine atom, and a methyl group on the pyrimidine ring of this compound provides a valuable starting point for the synthesis of new active ingredients. By modifying this core structure, researchers can fine-tune the biological activity, selectivity, and physicochemical properties of the resulting compounds.

Application in Fungicide Synthesis

A primary application of this compound is in the synthesis of novel fungicides. Many pyrimidine-based fungicides function by inhibiting the mitochondrial respiratory chain in fungi, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[5][6] This mode of action disrupts the energy production of the fungal cell, leading to its death.

The following sections detail a representative synthetic protocol for a 2-amino-5-bromopyrimidine derivative, a common structural motif in this class of fungicides, and provide illustrative biological activity data for analogous compounds.

Quantitative Data: Biological Activity of Representative Pyrimidine-Based Agrochemicals

The following table summarizes the biological activity of representative pyrimidine derivatives, demonstrating the potential of this class of compounds in agrochemical applications. It is important to note that these compounds are structurally related analogues and not directly synthesized from this compound in the cited literature.

Compound IDTarget OrganismBiological ActivityValueReference CompoundReference Value
U8 Mythimna separata (Armyworm)LC₅₀ (mg/L)4.22 ± 0.47Flufenerim3.14 ± 0.73
U8 Pseudoperonospora cubensis (Downy Mildew)EC₅₀ (mg/L)30.79 ± 2.21Azoxystrobin3.18 ± 0.21
5o Phomopsis sp.EC₅₀ (µg/mL)10.5Pyrimethanil32.1
III-3 Botrytis cinereaEC₅₀ (µg/mL)< 1.0Pyrimethanil> 1.0
4b Rhizoctonia solaniInhibition (%) at 50 µg/mL80Diflumetorim~75-80

Table 1: Biological activity of analogous pyrimidine derivatives. Data is presented for illustrative purposes to show the potential of this chemical class.

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Amino-5-bromopyrimidine Derivative

This protocol describes a general method for the synthesis of a 2-(substituted amino)-5-bromo-4-methylpyrimidine via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-fluoroaniline)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Confirm the structure of the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Activity Assay (Poison Plate Technique)

This protocol outlines a general method for evaluating the antifungal activity of synthesized compounds.[7]

Materials:

  • Synthesized pyrimidine derivative

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Fungal pathogen (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a stock solution of known concentration.

  • Poisoned Media Preparation: Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile petri dishes and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug of the actively growing fungal pathogen in the center of the PDA plates (both treated and control plates with DMSO only).

  • Incubation: Incubate the plates at 25-28 °C for 48-72 hours, or until the fungal growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony on both control and treated plates. Calculate the percentage of growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e⁻ H⁺_pump1 H⁺_pump1 Complex_I->H⁺_pump1 Complex_II Complex II Complex_II->Complex_III e⁻ Complex_IV Complex IV Complex_III->Complex_IV e⁻ H⁺_pump2 H⁺_pump2 Complex_III->H⁺_pump2 O₂ O₂ Complex_IV->O₂ e⁻ H⁺_pump3 H⁺_pump3 Complex_IV->H⁺_pump3 ATP_Synthase ATP Synthase ADP ADP + Pi NADH NADH NADH->Complex_I e⁻ FADH2 FADH₂ FADH2->Complex_II ATP ATP ADP->ATP Phosphorylation Pyrimidine_Fungicide Pyrimidine Fungicide (e.g., Diflumetorim analogue) Pyrimidine_Fungicide->Complex_I Inhibition H₂O H₂O O₂->H₂O Intermembrane_Space H⁺_pump1->Intermembrane_Space H⁺_pump2->Intermembrane_Space H⁺_pump3->Intermembrane_Space Intermembrane_Space->ATP_Synthase H⁺ Gradient Experimental_Workflow cluster_Synthesis Synthesis of 2-Amino-5-bromopyrimidine Derivative cluster_Analysis Analysis and Characterization cluster_Bioassay Biological Evaluation Start This compound + Amine + Base in DMF Reaction Heat at 80-100 °C (4-8 hours) Start->Reaction Workup Aqueous Work-up & Extraction with EtOAc Reaction->Workup TLC TLC Monitoring Reaction->TLC Purification Column Chromatography Workup->Purification Product Purified 2-Amino-5-bromopyrimidine Derivative Purification->Product Spectroscopy ¹H NMR, ¹³C NMR, MS Product->Spectroscopy Assay_Prep Prepare Stock Solution & Poisoned PDA Plates Product->Assay_Prep Inoculation Inoculate with Fungal Pathogen Assay_Prep->Inoculation Incubation Incubate at 25-28 °C Inoculation->Incubation Data Measure Growth Inhibition Incubation->Data

References

Application Notes and Protocols for the Derivativatization of 5-Bromo-2-chloro-4-methylpyrimidine in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-bromo-2-chloro-4-methylpyrimidine, a versatile scaffold for the synthesis of compound libraries intended for biological screening. The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors and anticancer drugs. The strategic functionalization of this compound at the 2, 4, and 5-positions allows for the systematic exploration of chemical space to develop novel, biologically active molecules.

Strategic Derivatization of this compound

The this compound scaffold offers multiple reactive sites for diversification. The bromine atom at the C5 position is highly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution. This differential reactivity allows for a sequential and controlled introduction of various substituents.

A general workflow for the derivatization of this compound is depicted below.

G start This compound suzuki Suzuki Coupling (C5 Position) start->suzuki Arylboronic acid, Pd catalyst, Base sonogashira Sonogashira Coupling (C5 Position) start->sonogashira Terminal alkyne, Pd/Cu catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) (C2 Position) start->snar Amine/Alcohol/Thiol, Base suzuki_prod 5-Aryl-2-chloro-4-methylpyrimidine suzuki->suzuki_prod sonogashira_prod 5-Alkynyl-2-chloro-4-methylpyrimidine sonogashira->sonogashira_prod snar_prod 5-Bromo-2-(amino/alkoxy/thio)-4-methylpyrimidine snar->snar_prod final_screening Biological Screening (e.g., Kinase Assays) suzuki_prod->final_screening sonogashira_prod->final_screening snar_prod->final_screening

Caption: Derivatization workflow of this compound.

Key Derivatization Reactions and Protocols

Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C5-bromo position with a variety of aryl or heteroaryl boronic acids. This allows for the introduction of diverse aromatic systems to probe interactions with biological targets.

Representative Reaction Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O1008~92
33-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-2470-95

Note: The yields are based on related bromo-chloro-heterocycles and serve as a reference.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling at the C5-Position

The Sonogashira coupling enables the introduction of alkynyl groups at the C5-position, which can act as important pharmacophores or handles for further functionalization.

Representative Reaction Conditions for Sonogashira Coupling of 5-Halopyrimidines

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
24-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
3Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382

Note: The yields are based on a related 5-iodopyrimidine and provide a good indication of expected outcomes.[1]

Detailed Experimental Protocol: Sonogashira Coupling

  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Flush the flask with an inert gas (e.g., Argon).

  • Add the degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro substituent is activated towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of amines, alcohols, and thiols.

Representative Reaction Conditions for Amination of 2-Chloropyrimidines

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF100695
2AnilineCs₂CO₃1,4-Dioxane1001288
3PiperidineEt₃NEtOHReflux892

Note: Yields are based on related 2-chloropyrimidine substrates.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution (Amination)

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF).

  • Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equiv.).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Biological Screening: Kinase Inhibition Assays

Derivatives of 2,4,5-trisubstituted pyrimidines have shown significant activity as kinase inhibitors. A common biological screening assay to evaluate the potency of these compounds is a kinase inhibition assay.

G compound Test Compound (Pyrimidine Derivative) reaction Kinase Reaction compound->reaction kinase Kinase Enzyme kinase->reaction substrate Substrate substrate->reaction atp ATP atp->reaction phosphorylated_substrate Phosphorylated Substrate reaction->phosphorylated_substrate adp ADP reaction->adp detection Detection (e.g., Luminescence, Fluorescence) phosphorylated_substrate->detection adp->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for a typical kinase inhibition assay.

Representative Kinase Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidines

Compound ClassTarget KinaseIC₅₀ (nM)Reference
2,4,5-Trisubstituted PyrimidineCDK9/CycT15 - 50[2][3]
2-Anilino-4-(thiazol-5-yl)pyrimidineCDK2/CycA10 - 100
2,4-BisanilinopyrimidineAurora A20 - 200

Note: This data is for structurally related pyrimidine derivatives and serves as a guide for the potential activity of novel compounds derived from this compound.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare solutions of the test compounds, recombinant kinase, kinase-specific substrate, and ATP in an appropriate assay buffer.

  • Compound Plating: Dispense serial dilutions of the test compounds into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate for a short period. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based detection reagent. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context: Targeting the PI3K/AKT/mTOR Pathway

Many pyrimidine-based kinase inhibitors target key nodes in signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation survival Cell Survival akt->survival proliferation Cell Growth & Proliferation mtorc1->proliferation inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->pi3k inhibitor->akt inhibitor->mtorc1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by pyrimidine derivatives.

The derivatization of this compound provides a powerful platform for the discovery of novel kinase inhibitors that can modulate such critical cellular pathways, offering potential therapeutic avenues for various diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving 5-Bromo-2-chloro-4-methylpyrimidine. The information is designed to address common experimental challenges and streamline the optimization process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in Suzuki coupling reactions?

The principal challenge is achieving chemoselectivity. The substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference allows for selective coupling at the more reactive C5-bromo position while leaving the C2-chloro bond available for subsequent transformations.[1][3] However, achieving high selectivity requires careful optimization to prevent undesired side reactions at the C2 position.[1]

Q2: How can I achieve selective C-C bond formation at the C5-bromo position?

To favor coupling at the more reactive C5-bromo site, milder reaction conditions should be employed.[2] Key strategies include:

  • Lowering Reaction Temperature: This is often the most effective method to enhance selectivity, typically in the 80-100 °C range.[1][4]

  • Choosing the Right Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ or catalyst systems with less electron-rich phosphine ligands can help slow the rate of oxidative addition at the less reactive C-Cl bond.[1]

  • Controlling Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.[1]

Q3: The 4-methyl group is different from the more commonly cited 4-methoxy group. How does this affect the reaction?

The 4-methyl group is an electron-donating group, similar to a methoxy group. It increases the electron density of the pyrimidine ring. This might slightly decrease the overall reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the significant inherent reactivity difference between the C-Br and C-Cl bonds remains the dominant factor, meaning the principles of selective coupling at the C5-position are directly transferable from the 4-methoxy analogue.[1]

Q4: Can I run this reaction open to the air?

This is strongly discouraged. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[5] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid coupling partner.[1][5] For reproducible and high-yielding results, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

If you observe little to no formation of the desired product, consider the following factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch of the precatalyst and ligand. Ensure a rigorously maintained inert atmosphere throughout the setup and reaction, as oxygen can poison the catalyst.[1][5]

  • Suboptimal Reaction Conditions: The reaction may be too slow. Cautiously increase the temperature in 10 °C increments.[4] Screen different bases (e.g., K₃PO₄ is often a robust choice for heteroaryl halides) or solvents (e.g., 1,4-Dioxane/H₂O, DMF, Toluene).[1]

  • Poor Reagent Quality: The boronic acid may have decomposed (protodeboronation). Using more stable boronic esters (e.g., pinacol esters) can prevent this side reaction.[5] Ensure the base is anhydrous and finely ground.[1]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow. A stronger base or a different solvent system may be required to facilitate this step.[5]

Problem 2: Poor Selectivity (Di-substituted Product Observed)

If you observe significant formation of the product where both the bromine and chlorine atoms have reacted, selectivity can be improved by:

  • Reducing Reaction Temperature: This is the most critical parameter. Lowering the temperature (e.g., from 110 °C to 80-90 °C) will significantly disfavor the more difficult oxidative addition at the C-Cl bond.[1][4]

  • Changing the Ligand: Using a less reactive catalyst system, for instance, one with a less electron-rich phosphine ligand, can improve selectivity by slowing the overall reaction rate.[1]

  • Reducing Reaction Time: As soon as the mono-substituted product is dominant and the starting material is consumed, work up the reaction. Prolonged heating will encourage the second coupling to occur.[1][4]

  • Using a Milder Base: A weaker base can sometimes disfavor the activation of the C-Cl bond.[1]

Problem 3: Formation of Side Products (Homocoupling or Dehalogenation)
  • Boronic Acid Homocoupling: This side reaction is almost always caused by the presence of oxygen.[1] Ensure all solvents and reagents are rigorously deoxygenated. A subsurface sparge with argon or nitrogen for 15-30 minutes is highly recommended.[1]

  • Dehalogenation: The replacement of the bromo or chloro group with a hydrogen atom can occur under certain conditions. This can sometimes be suppressed by ensuring a scrupulously inert atmosphere and using high-purity reagents.

Data Presentation: Recommended Reaction Conditions

The following tables provide recommended starting conditions for the selective Suzuki coupling at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.

Table 1: Recommended Starting Conditions for Selective C5-Arylation

ComponentRecommendationNotes
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Start with 2-5 mol% loading.[6] Pd(PPh₃)₄ is a reliable Pd(0) source.[1]
Ligand PPh₃, dppfFor more challenging couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Use 2.0-3.0 equivalents. K₃PO₄ is often effective for heteroaryl halides.[1][3]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, or DMFSolvents must be degassed prior to use.[1][3]
Temperature 80-100 °CStart at the lower end to maximize selectivity.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions.[3]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a starting point for the selective arylation at the C5-Br position.

1. Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

2. Inerting the Atmosphere:

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

3. Catalyst and Solvent Addition:

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v). The total volume should be sufficient to achieve a concentration of ~0.1 M based on the limiting reagent.[3]

4. Reaction:

  • Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]

5. Monitoring and Work-up:

  • Monitor the reaction's progress by TLC or LC-MS.[3]

  • Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.[1]

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

6. Purification:

  • Purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl-2-chloro-4-methylpyrimidine.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) transmetalation->trans_complex reductive_elim Reductive Elimination trans_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product reagents R¹-X (this compound) reagents->oxidative_add boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base boronic->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Add Reactants to Schlenk Flask (Pyrimidine, Boronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst and Degassed Solvent B->C D 4. Heat Mixture (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Column Chromatography H->I J Isolated Product I->J

Caption: General experimental workflow for Suzuki coupling reactions.

Troubleshooting_Tree start Low / No Yield? q_catalyst Is the catalyst fresh and the atmosphere inert? start->q_catalyst Yes s_catalyst Solution: - Use fresh catalyst/ligand. - Ensure rigorous degassing  and inert atmosphere. q_catalyst->s_catalyst No q_conditions Are the reaction conditions optimal? q_catalyst->q_conditions Yes end Problem Solved s_catalyst->end s_conditions Solution: - Cautiously increase temp. - Screen different bases  (e.g., K₃PO₄, Cs₂CO₃). - Try a different solvent. q_conditions->s_conditions No q_reagents Are the reagents of high quality? q_conditions->q_reagents Yes s_conditions->end s_reagents Solution: - Use fresh boronic acid or  a more stable boronic ester. - Ensure base is anhydrous. q_reagents->s_reagents No s_reagents->end

References

Technical Support Center: Purification of 5-Bromo-2-chloro-4-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromo-2-chloro-4-methylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound derivatives.

Q1: My primary purification by column chromatography is resulting in low yield. What are the potential causes and solutions?

A1: Low recovery from column chromatography can stem from several factors:

  • Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, leading to the compound remaining on the column.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the desired compound. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also improve separation and yield.

  • Compound Insolubility: The crude material may not have fully dissolved in the loading solvent, causing some of it to precipitate at the top of the column.

    • Solution: Ensure complete dissolution of your sample. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.[1]

  • Acid Sensitivity: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1]

Q2: After column chromatography, my fractions are still showing multiple spots on TLC. How can I improve the separation?

A2: Co-elution of impurities is a common challenge. Consider the following:

  • Column Packing: An improperly packed column with channels or cracks will lead to poor separation.[2]

    • Solution: Ensure the silica gel is packed uniformly. The "slurry method," where the silica is mixed with the initial eluent and then poured into the column, is often more effective than dry packing.[3]

  • Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

    • Solution: A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1 for difficult separations.

  • Choice of Stationary Phase: Standard silica gel may not be suitable for all separations.

    • Solution: Consider using alumina (basic, neutral, or acidic) or reverse-phase silica for compounds that are difficult to separate on standard silica.

Q3: I am attempting to purify my this compound derivative by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.

  • Solutions:

    • Add a small amount of additional solvent to the hot solution to ensure the compound is not overly concentrated.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a warm bath that is allowed to cool to room temperature.

    • Try a different solvent or a solvent mixture. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[4]

Q4: My recrystallized product has a low melting point and appears impure. How can I improve the purity?

A4: This indicates that impurities are co-precipitating with your product.

  • Solutions:

    • Hot Filtration: If there are insoluble impurities in your hot solution, perform a hot filtration step to remove them before allowing the solution to cool.

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[5] You may need to screen several solvents to find the best one.

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

Experimental Protocols

Protocol 1: Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a this compound derivative using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that gives the target compound an Rf of approximately 0.25-0.35.

  • Column Preparation:

    • Select a column with a diameter appropriate for the amount of material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[2][3]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.[3]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[2] Drain the excess solvent until it is just level with the top of the silica.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting dry powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions as the solvent starts to elute from the bottom of the column.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a this compound Derivative

This protocol provides a general method for purifying a solid this compound derivative.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the solvent and observe the solubility. The compound should be soluble in the hot solvent.

    • Allow the solution to cool to see if crystals form.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography of this compound Derivatives

Derivative TypeStarting Eluent (Hexane:Ethyl Acetate)Gradient To (Hexane:Ethyl Acetate)Expected Rf of Product
Non-polar (e.g., simple alkyl or aryl substitution)95:580:20~0.3
Moderately Polar (e.g., containing an ester or ether)90:1070:30~0.3
Polar (e.g., containing an amine or alcohol)80:2050:50~0.25

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)Use Case
Ethanol78Good for moderately polar compounds.
Isopropanol82Similar to ethanol, slightly less polar.
Ethyl Acetate77Good for a wide range of polarities.
Hexanes69For non-polar compounds. Often used in a solvent pair with a more polar solvent.
Toluene111For compounds requiring a higher boiling point solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_column_steps Column Chromatography Steps cluster_recrystallization_steps Recrystallization Steps cluster_analysis Final Analysis crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Rf ~0.3 recrystallization Recrystallization tlc_analysis->recrystallization Solid at RT, Soluble when hot prepare_column Prepare Column column_chromatography->prepare_column dissolve Dissolve in Hot Solvent recrystallization->dissolve load_sample Load Sample prepare_column->load_sample elute_collect Elute & Collect Fractions load_sample->elute_collect combine_evaporate Combine & Evaporate elute_collect->combine_evaporate pure_product Pure Product combine_evaporate->pure_product cool_crystallize Cool & Crystallize dissolve->cool_crystallize filter_dry Filter & Dry cool_crystallize->filter_dry filter_dry->pure_product purity_check Purity Check (TLC, NMR, etc.) pure_product->purity_check

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_workflow cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions_column Solutions cluster_solutions_recrystallization Solutions start Purification Issue low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation oiling_out Oiling Out? start->oiling_out impure_crystals Impure Crystals? start->impure_crystals optimize_solvent Optimize Solvent System (TLC) low_yield->optimize_solvent Yes check_loading Check Sample Loading (Dry Load) low_yield->check_loading Yes poor_separation->optimize_solvent Yes repack_column Repack Column Uniformly poor_separation->repack_column Yes check_ratio Check Silica:Sample Ratio poor_separation->check_ratio Yes slow_cooling Slower Cooling / Add Solvent oiling_out->slow_cooling Yes change_solvent Change Solvent System oiling_out->change_solvent Yes impure_crystals->change_solvent Yes hot_filtration Hot Filtration impure_crystals->hot_filtration Yes wash_crystals Wash Crystals with Cold Solvent impure_crystals->wash_crystals Yes

Caption: Troubleshooting logic for common purification issues.

References

5-Bromo-2-chloro-4-methylpyrimidine reaction temperature considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-2-chloro-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction temperature ranges for this compound?

The optimal reaction temperature for this compound is highly dependent on the specific reaction type. For nucleophilic aromatic substitution (SNAr) reactions, a temperature range of room temperature to 80°C is common. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, generally require higher temperatures, typically between 80°C and 120°C.[1]

Q2: How does temperature affect the selectivity between the bromo and chloro substituents?

In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the C5-bromo position. However, at higher temperatures or with extended reaction times, there is an increased risk of side reactions, including reactions at the C2-chloro position.[1][2] For a related dichloropyrimidine, 100°C was found to be an optimal temperature, with higher temperatures leading to byproducts.[1]

Q3: What are the signs that my reaction temperature is too high or too low?

If the reaction temperature is too low, you may observe a very slow or stalled reaction. You can gradually increase the temperature in 10°C increments while monitoring the progress by TLC or LC-MS.[1] If the temperature is too high, you may see the formation of multiple products, decomposition of starting materials, or a darker reaction mixture.[1]

Q4: What are the key safety considerations when working with this compound at elevated temperatures?

This compound can cause skin and eye irritation and is harmful if swallowed. It is crucial to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), such as gloves and safety goggles. At elevated temperatures, be aware of potential decomposition, which can release hazardous substances like nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Step
Insufficient Temperature The reaction may be too slow. Gradually increase the temperature in 10°C increments, monitoring the reaction progress. A common range for SNAr on pyrimidines is 50-80°C.[1]
Poor Nucleophile Reactivity A weak nucleophile may require more forcing conditions. Consider using a stronger nucleophile or adding a base to enhance nucleophilicity.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for SNAr reactions.[1]
Impure Starting Materials Ensure that both this compound and the nucleophile are pure and dry, as impurities or moisture can hinder the reaction.[1]
Issue 2: Formation of Multiple Products in Palladium-Catalyzed Cross-Coupling
Possible Cause Troubleshooting Step
Reaction Temperature is Too High Excessive heat can lead to side reactions, such as reaction at both the chloro and bromo positions. Consider reducing the temperature to a range of 80-90°C.[1]
Prolonged Reaction Time Even at an optimal temperature, extended reaction times can promote the formation of side products. Monitor the reaction closely and stop it once the desired product is maximized.
Catalyst Decomposition High temperatures can lead to the decomposition of the palladium catalyst. Ensure the chosen catalyst is stable at the reaction temperature.

Quantitative Data Summary

The following table summarizes recommended temperature ranges for different reaction types involving this compound and related compounds.

Reaction TypeSubstrateTemperature Range (°C)Notes
Nucleophilic Aromatic Substitution (SNAr)5-Bromo-2-chloro-4-methoxypyrimidineRT - 80Optimal temperature depends on the nucleophile.[1]
Suzuki-Miyaura Coupling5-Bromo-2-chloro-4-methoxypyrimidine80 - 120Higher temperatures may lead to side products.[1]
Buchwald-Hartwig Amination5-Bromo-2-chloro-4-methoxypyrimidine80 - 110Requires an inert atmosphere.[2]
Stille Coupling5-Bromo-2-chloro-4-methoxypyrimidine80 - 110Requires an inert atmosphere and anhydrous, degassed solvent.[2]
Synthesis from 5-bromo-2,4-dichloropyrimidine5-bromo-2,4-dichloropyrimidine0Reaction with Methylmagnesium Bromide.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the amine nucleophile (1.0-1.2 equivalents).

  • If the amine is in its salt form, add a base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).

  • Heat the mixture to reflux, typically between 80-120°C.[2]

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, proceed with an appropriate aqueous work-up and extraction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add this compound (1.0 equivalent).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Heat the reaction mixture with stirring to a temperature between 80-120°C.[1]

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove palladium residues.

  • Proceed with an aqueous work-up and extraction with an organic solvent.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Temperature-Related Issues cluster_issues Problem Identification cluster_solutions Corrective Actions start Reaction Start check_progress Monitor Reaction Progress (TLC, LC-MS) start->check_progress no_reaction No or Slow Reaction check_progress->no_reaction Low Conversion side_products Multiple Side Products check_progress->side_products Low Selectivity desired_product Desired Product Formed check_progress->desired_product Good Conversion and Selectivity increase_temp Gradually Increase Temperature (in 10°C increments) no_reaction->increase_temp check_reagents Check Reagent Purity and Solvent Choice no_reaction->check_reagents decrease_temp Decrease Temperature side_products->decrease_temp optimize_time Optimize Reaction Time side_products->optimize_time workup Proceed to Work-up and Purification desired_product->workup increase_temp->check_progress check_reagents->start decrease_temp->check_progress optimize_time->check_progress

Caption: Troubleshooting workflow for temperature issues.

ReactionTypeVsTemperature Reaction Type and Recommended Temperature cluster_reactions Reaction Categories cluster_temps Temperature Ranges compound This compound snar Nucleophilic Aromatic Substitution (SNAr) compound->snar coupling Palladium-Catalyzed Cross-Coupling compound->coupling low_temp Room Temp - 80°C snar->low_temp Typical high_temp 80°C - 120°C coupling->high_temp Typical

Caption: Temperature guide for reaction types.

References

Technical Support Center: 5-Bromo-2-chloro-4-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-methylpyrimidine. The following sections address common issues encountered during cross-coupling and nucleophilic substitution reactions, with a focus on identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura reaction is showing low yield and multiple spots on TLC. What are the likely byproducts?

Answer: In Suzuki-Miyaura reactions with this compound, the primary desired product is the C5-arylated pyrimidine, taking advantage of the higher reactivity of the C-Br bond over the C-Cl bond.[1][2] However, several byproducts can arise, leading to low yields and complex reaction mixtures. The most common byproducts are:

  • Homocoupling of the Boronic Acid: Formation of a biaryl compound from the boronic acid coupling with itself. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can be reduced in situ by the organoboron reagent.[3][4]

  • Homocoupling of this compound: Dimerization of the starting material to form a symmetrical bipyrimidine. This can be favored by high catalyst loading or prolonged reaction times.[3]

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding 2-chloro-4-methylpyrimidine. This can occur when a hydride source is present in the reaction mixture, which can be generated from the solvent or base.[4]

  • Disubstitution: Reaction at both the C5-bromo and C2-chloro positions, especially under forcing conditions such as high temperatures or extended reaction times.[5]

To troubleshoot, it is crucial to ensure rigorous degassing of all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[3] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.[3]

Question 2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can this be minimized?

Answer: Glaser coupling, the homocoupling of terminal alkynes, is a frequent side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is employed.[6][7] The copper acetylide intermediate can undergo oxidative dimerization, especially in the presence of oxygen.

Troubleshooting Strategies:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to utilize a copper-free Sonogashira protocol. Many modern methods employ palladium catalysts with specific ligands that do not require a copper co-catalyst.

  • Strictly Anaerobic Environment: If a copper co-catalyst is necessary, maintaining a rigorously oxygen-free environment is critical to suppress oxidative homocoupling.

  • Choice of Amine Base: The selection of the amine base can also impact the rate of homocoupling. It is advisable to screen different amine bases to find the optimal conditions for your specific substrates.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[3]

Question 3: My Buchwald-Hartwig amination is resulting in the formation of a hydrodehalogenated byproduct. What is the cause and how can I prevent it?

Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[8] This occurs when the palladium intermediate undergoes reaction with a hydride source before reductive elimination to form the desired C-N bond. The hydride can be generated from the amine, base, or solvent.

Mitigation Strategies:

  • Base Selection: Strong, non-nucleophilic bases are typically used. However, some bases can also act as hydride donors. Consider screening different bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). Be aware that in some cases, certain bases can promote dehalogenation, so careful optimization is necessary.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for promoting the desired reductive elimination step to form the C-N bond and suppressing side reactions. Ligands like XPhos or RuPhos are often effective.[1]

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Question 4: How can I achieve selective reaction at the C5-bromo position over the C2-chloro position?

Answer: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for the selective functionalization at the more reactive C5-bromo position. To enhance this selectivity:

  • Lower Reaction Temperature: Lower temperatures will favor the reaction at the more reactive C-Br bond.[5]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at the C2-chloro position.[5]

  • Choice of Catalyst and Ligand: A less reactive catalyst system may improve selectivity. For instance, a less electron-rich phosphine ligand might slow down the oxidative addition at the C-Cl bond.[5]

  • Milder Base: A weaker base can sometimes disfavor the more challenging C-Cl bond activation.[5]

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for Suzuki-Miyaura couplings of structurally similar bromo-chloro-heterocycles. This data should be considered a starting point for optimization for this compound.

Catalyst System (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Approx. Yield of Monosubstituted Product (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012~85
Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O1008~90
Pd(OAc)₂ / SPhos (2/4)K₃PO₄ (3)Dioxane11016~75

Note: Data is based on reactions with structurally similar bromo-chloro-heterocycles and should be used as a guide for optimization.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling at the C5-Position
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[1][2]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1]

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

General Protocol for Sonogashira Coupling at the C5-Position
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9]

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.1-1.2 equiv.) dropwise.[10]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[3]

Visualizations

Troubleshooting_Suzuki_Byproducts cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Strategies start Low Yield / Multiple Spots in Suzuki Reaction homo_boronic Homocoupling of Boronic Acid start->homo_boronic homo_pyrimidine Homocoupling of Pyrimidine start->homo_pyrimidine hydrodehalogenation Hydrodehalogenation start->hydrodehalogenation disubstitution Disubstitution start->disubstitution sol_inert Ensure Inert Atmosphere (Degas Solvents) homo_boronic->sol_inert sol_catalyst Use Pd(0) Catalyst (e.g., Pd(PPh₃)₄) homo_boronic->sol_catalyst sol_loading Optimize Catalyst Loading & Reaction Time homo_pyrimidine->sol_loading hydrodehalogenation->sol_inert disubstitution->sol_loading sol_temp Lower Reaction Temperature disubstitution->sol_temp

Caption: Troubleshooting flowchart for common byproducts in Suzuki-Miyaura reactions.

Reaction_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep_reactants Add Reactants: This compound, Coupling Partner, Base prep_catalyst Add Palladium Catalyst (& Ligand, Co-catalyst if needed) prep_reactants->prep_catalyst prep_inert Establish Inert Atmosphere (Argon or Nitrogen) prep_catalyst->prep_inert prep_solvent Add Degassed Solvent prep_inert->prep_solvent exec_heat Heat and Stir at Optimized Temperature prep_solvent->exec_heat exec_monitor Monitor Progress (TLC / LC-MS) exec_heat->exec_monitor workup_cool Cool to Room Temperature exec_monitor->workup_cool workup_quench Quench Reaction & Perform Extraction workup_cool->workup_quench workup_dry Dry & Concentrate Organic Layer workup_quench->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-2-Substituted-4-Methylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-bromo-2-substituted-4-methylpyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the selective bromination of 2-substituted-4-methylpyrimidines at the 5-position?

A1: The most widely recommended method for selective bromination at the 5-position is the use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF). This approach is favored over using molecular bromine (Br₂) as it minimizes the formation of di-brominated and other isomeric by-products, thus leading to higher yields of the desired 5-bromo product. Other effective brominating agents include 1,3-dibromo-5,5-dimethylhydantoin (DBH), which can be enhanced with a Lewis acid catalyst, and sodium monobromoisocyanurate (SMBI).

Q2: I am observing the formation of di-brominated by-products. How can I prevent this?

A2: The formation of di-brominated species is a common side reaction, particularly with highly activated pyrimidine rings or harsh reaction conditions. To minimize this, you should:

  • Use a selective brominating agent like NBS.

  • Maintain a low reaction temperature, typically between 0°C and room temperature.

  • Slowly add the brominating agent to the reaction mixture.

  • Use a 1:1 stoichiometry of your substrate to the brominating agent.

Q3: My Suzuki-Miyaura coupling reaction with the 5-bromo-2-substituted-4-methylpyrimidine is giving a low yield. What are the potential causes?

A3: Low yields in Suzuki-Miyaura couplings involving this scaffold can be attributed to several factors:

  • Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

  • Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom.

  • Suboptimal reaction conditions: The choice of palladium catalyst, ligand, base, and solvent is critical and often substrate-dependent.

  • Poor quality of reagents: Ensure your boronic acid is pure and the solvents are anhydrous.

Q4: How can I improve the yield of my Buchwald-Hartwig amination reaction?

A4: For Buchwald-Hartwig aminations, consider the following to improve your yield:

  • Ligand selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with bromopyrimidines.

  • Base selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required.

  • Inert atmosphere: Palladium catalysts are sensitive to oxygen, so it is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Anhydrous conditions: Use dry solvents and reagents to prevent catalyst deactivation and unwanted side reactions.

Q5: Can I perform a selective reaction at the 2-position if I have a 5-bromo-2-chloro-4-methylpyrimidine?

A5: Yes, selective functionalization is possible. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position.[1] This allows for selective coupling at the C5 position while leaving the C2-chloro group available for subsequent transformations.[1] Conversely, for nucleophilic aromatic substitution (SNAr), the C2-chloro position is often more reactive.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step
Potential Cause Recommended Solution(s)
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or slightly elevating the temperature (while monitoring for by-product formation).
Formation of By-productsUse a more selective brominating agent like NBS. Ensure slow, portion-wise addition of the brominating agent at a low temperature (e.g., 0 °C).
Suboptimal Brominating AgentWhile NBS is common, other agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) with a Lewis acid catalyst, or sodium monobromoisocyanurate (SMBI) might provide better yields for your specific substrate.[2][3]
Product Loss During Work-upOptimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of your product in the aqueous phase.
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling
Potential Cause Recommended Solution(s)
Catalyst Inactivity/DeactivationUse a pre-catalyst or ensure the active Pd(0) species is efficiently generated. The pyridine nitrogen can inhibit the catalyst; using a suitable ligand can mitigate this. Ensure a strictly inert atmosphere is maintained.
Hydrodehalogenation (Debromination)This side reaction is often caused by trace amounts of water or other protic sources. Use anhydrous solvents and reagents. The choice of base and ligand can also influence the extent of this side reaction.
Inappropriate Ligand/Base/SolventScreen different phosphine ligands (e.g., SPhos, XPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., 1,4-dioxane, toluene, DMF). The optimal combination is often substrate-dependent.
Poor Boronic Acid QualityUse fresh, high-purity boronic acid or its corresponding pinacol ester, as they can degrade upon storage.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Potential Cause Recommended Solution(s)
Inactive CatalystUse a palladium pre-catalyst and ensure an inert atmosphere is maintained.
Suboptimal Ligand ChoiceFor electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppf can be suitable.[4]
Inappropriate BaseStrong bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required. The choice of base can be critical and should be optimized.
Poor Quality of Amine or SolventUse a pure amine and anhydrous solvents to avoid side reactions and catalyst poisoning.

Data Presentation

Table 1: Comparison of Brominating Agents for Pyrimidine Derivatives
Starting MaterialBrominating AgentSolventConditionsYield (%)Reference
2-Amino-4-methylpyrimidineBr₂ / CaCO₃Water0 °C73[5]
2-Amino-4-methylpyrimidineBr₂Water0 °C40[5]
2',3',5'-tri-O-acetyluridineDBH (1.1 equiv)CH₂Cl₂rt, 28 h95
2',3',5'-tri-O-acetyluridineDBH (0.55 equiv) / TMSOTf (0.55 equiv)CH₂Cl₂rt, 6 h94
UridineSMBI (1.05 equiv) / NaN₃ (4.0 equiv)10% H₂O-CH₃CNrt, 30 min94[3]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidines
2-SubstituentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield Range (%)
-ClPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95Moderate to Good
-ClPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene100Good to Excellent
-OMePd(dppf)Cl₂ (5)-Na₂CO₃ (2.0)DMF/H₂O90Good
-SMePd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2.5)1,4-Dioxane110Good to Excellent

Yields are generalized from literature on similar substrates and should be considered as a starting point for optimization.

Table 3: General Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidines
2-SubstituentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield Range (%)
-ClPd₂(dba)₃ (1-2)XPhos or RuPhos (2-4)NaOtBu (1.4-2.0)Toluene or Dioxane80-120Good to Excellent
-NH₂Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100-110Moderate to Good
-OMePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane100Good

Yields are generalized from literature on similar substrates and should be considered as a starting point for optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine via NBS Bromination

This protocol describes a selective bromination at the 5-position.

Materials:

  • 2-Amino-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1.0 equiv.) in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve NBS (1.0 equiv.) in a minimal amount of DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyrimidine, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general procedure for the C-C bond formation at the 5-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane

  • Degassed deionized water

Equipment:

  • Schlenk flask or a vial suitable for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Condenser

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_bromination Step 1: Bromination cluster_coupling Step 2: Cross-Coupling start 2-Substituted-4-methylpyrimidine reagents_br Brominating Agent (e.g., NBS) Solvent (e.g., DMF) reaction_br Reaction at 0°C to RT start->reaction_br reagents_br->reaction_br workup_br Aqueous Work-up & Precipitation reaction_br->workup_br product_br Crude 5-Bromo-2-substituted- 4-methylpyrimidine workup_br->product_br reagents_cc Coupling Partner (Boronic Acid or Amine) Pd Catalyst, Ligand, Base reaction_cc Reaction under Inert Atmosphere (80-120°C) product_br->reaction_cc reagents_cc->reaction_cc workup_cc Extraction & Purification reaction_cc->workup_cc final_product Final Product: 5-Aryl/Amino-2-substituted- 4-methylpyrimidine workup_cc->final_product

Caption: General experimental workflow for the synthesis of 5-bromo-2-substituted-4-methylpyrimidines and subsequent cross-coupling reactions.

troubleshooting_yield cluster_bromination Bromination Step cluster_coupling Cross-Coupling Step low_yield Low Yield Observed incomplete_rxn_br Incomplete Reaction? low_yield->incomplete_rxn_br byproducts_br By-products Formed? low_yield->byproducts_br catalyst_issue Catalyst Deactivation? low_yield->catalyst_issue debromination Debromination Side Reaction? low_yield->debromination conditions_issue Suboptimal Conditions? low_yield->conditions_issue solution_br1 Action: - Increase reaction time - Monitor by TLC incomplete_rxn_br->solution_br1 solution_br2 Action: - Use selective reagent (NBS) - Control temperature byproducts_br->solution_br2 solution_cc1 Action: - Use fresh catalyst/ligand - Ensure inert atmosphere catalyst_issue->solution_cc1 solution_cc2 Action: - Use anhydrous solvents - Optimize base/ligand debromination->solution_cc2 solution_cc3 Action: - Screen ligands, bases, and solvents conditions_issue->solution_cc3

Caption: A logical relationship diagram for troubleshooting low yields in the synthesis of 5-bromo-2-substituted-4-methylpyrimidines.

References

Technical Support Center: Chemoselectivity in Dihalogenated Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with chemoselectivity in reactions involving dihalogenated pyrimidines.

General Principles of Reactivity

In dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient. However, this inherent selectivity can be influenced and even reversed by carefully selecting reaction conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Poor or incorrect regioselectivity in the Suzuki-Miyaura coupling of dihalogenated pyrimidines.

Common Causes and Solutions:

  • Low C4-Selectivity:

    • Problem: Reaction yields a mixture of C2 and C4-substituted products, with a lower than expected amount of the desired C4-isomer.

    • Solution: The choice of catalyst, base, and solvent system is critical for controlling regioselectivity. Generally, traditional palladium catalysts favor C4-substitution.

  • Difficulty Achieving C2-Selectivity:

    • Problem: Inability to selectively form the C2-substituted product.

    • Solution: Achieving C2 selectivity is challenging and often requires specific catalytic systems. While C4 is the electronically favored position, steric hindrance at the C5 position can promote C2 coupling. For substrates without significant steric bias, specialized ligands may be necessary.

Data Presentation: Influence of Reaction Conditions on Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandBaseSolventTemp. (°C)TimeYield (%) (C4-Product)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h65[1]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane10024 h75[1]

Experimental Protocol: Selective C4-Arylation of 2,4-Dichloropyrimidine

  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Sparge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Reaction Conditions: Seal the tube and heat in a microwave reactor to 100°C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Logical Workflow for Troubleshooting Suzuki Coupling Selectivity

Suzuki_Troubleshooting start Start: Poor Regioselectivity check_catalyst Evaluate Catalyst and Ligand start->check_catalyst check_base_solvent Assess Base and Solvent check_catalyst->check_base_solvent If selectivity is still poor check_temp_time Optimize Temperature and Time check_base_solvent->check_temp_time If mixture of isomers persists outcome Achieve Desired Selectivity check_temp_time->outcome Fine-tuning complete

Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.

Buchwald-Hartwig Amination

Issue: Lack of chemoselectivity in the Buchwald-Hartwig amination of dihalogenated pyrimidines.

Common Causes and Solutions:

  • Formation of Di-substituted Product:

    • Problem: Reaction with a primary amine leads to a mixture of mono- and di-aminated products.

    • Solution: Carefully control the stoichiometry of the amine (usually a slight excess of 1.1-1.2 equivalents). The choice of a bulky phosphine ligand can also disfavor the second amination.

  • Poor C4/C2 Selectivity:

    • Problem: Reaction yields a mixture of C4 and C2 mono-aminated isomers.

    • Solution: The base and ligand play a crucial role in directing regioselectivity. Strong, non-coordinating bases like LiHMDS often favor C4-amination.[2] The use of bulky, electron-rich biarylphosphine ligands can also enhance C4 selectivity.

Data Presentation: Effect of Base and Ligand on Buchwald-Hartwig C4-Amination of a 6-Aryl-2,4-dichloropyrimidine

Pd SourceLigandBaseC4:C2 RatioReference
Pd₂(dba)₃PPh₃LiHMDS>99:1[2]
Pd₂(dba)₃P(o-tol)₃LiHMDS>99:1[2]
Pd₂(dba)₃dppbLiHMDS>99:1[2]
PdCl₂(PPh₃)₂-LiHMDS>99:1[2]
Pd₂(dba)₃PPh₃K₂CO₃70:30[2]

Experimental Protocol: Highly Regioselective C4-Amination of a 6-Aryl-2,4-dichloropyrimidine

  • Reagent Preparation: In a glovebox, to a vial, add Pd(OAc)₂ (0.01 mmol) and dppb (0.01 mmol). Add THF to dissolve the catalyst and ligand.

  • Reaction Setup: In a separate vial, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) in THF. To this, add the secondary amine (1.1 mmol) followed by LiHMDS (1.2 mmol, 1.0 M solution in THF) at 0°C.

  • Reaction Execution: Add the prepared catalyst solution to the reaction mixture. Stir at 0°C and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.[2]

Decision Pathway for Buchwald-Hartwig Selectivity Issues

Buchwald_Troubleshooting start Problem: Low Selectivity q1 Is di-substitution an issue? start->q1 a1_yes Control Amine Stoichiometry Use Bulky Ligand q1->a1_yes Yes a1_no Proceed to Regioselectivity q1->a1_no No q2 Poor C4/C2 Ratio? a1_yes->q2 a1_no->q2 a2_yes Optimize Base (e.g., LiHMDS) Screen Bulky Phosphine Ligands q2->a2_yes Yes solution Improved Selectivity a2_yes->solution

Caption: Decision-making for troubleshooting Buchwald-Hartwig amination.

Sonogashira Coupling

Issue: Low yield or lack of selectivity in the Sonogashira coupling with dihalogenated pyrimidines.

Common Causes and Solutions:

  • No Reaction or Low Conversion:

    • Problem: The starting material is unreactive under standard Sonogashira conditions.

    • Solution: Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[3] The quality of the copper(I) co-catalyst is crucial; use freshly opened or purified CuI. For less reactive chlorides, higher temperatures and more robust ligands may be necessary.

  • Mixture of C2 and C4 Products:

    • Problem: The reaction yields a mixture of C2- and C4-alkynylated pyrimidines.

    • Solution: In many cases, the reactivity of C2-Cl and C4-Cl in Sonogashira coupling is similar.[4] To achieve selectivity, consider a stepwise approach where one chloro group is first converted to a more reactive leaving group (e.g., iodide). Alternatively, the choice of ligand on the palladium catalyst can influence regioselectivity.[5]

Data Presentation: Catalyst-Controlled Regioselectivity in Sonogashira Coupling of a Dihalogenated Purine (as an analogy)

CatalystLigand TypeMajor ProductReference
Pd(PPh₃)₄MonodentateC2-alkynylation[5]
Pd₂(dba)₃/dppfBidentateC8-alkynylation[5]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Dichloropyrimidine

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the dichloropyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Reagent Addition: Add anhydrous, degassed triethylamine (5 mL). Then, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-70°C, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Troubleshooting Flow for Sonogashira Coupling

Sonogashira_Troubleshooting start Start: Sonogashira Failure check_conditions Initial Checks Anhydrous/Anaerobic? Fresh Catalysts? start->check_conditions increase_temp Increase Temperature check_conditions:f1->increase_temp If no reaction ligand_screen Screen Ligands check_conditions:f2->ligand_screen If low selectivity increase_temp->ligand_screen stepwise_approach Consider Stepwise Functionalization ligand_screen->stepwise_approach If still unselective success Successful Coupling ligand_screen->success Selectivity achieved stepwise_approach->success

Caption: A workflow for resolving Sonogashira coupling issues.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Poor regioselectivity in SNAr reactions of dihalogenated pyrimidines.

Common Causes and Solutions:

  • Formation of Isomeric Mixtures:

    • Problem: Reaction with a nucleophile gives a mixture of C2 and C4 substitution products.

    • Solution: The regioselectivity of SNAr reactions on dihalogenated pyrimidines is highly sensitive to the electronic nature of substituents on the pyrimidine ring and the solvent. Electron-donating groups at C6 can favor C2 substitution.[6] Non-polar, aprotic solvents can sometimes favor ortho-substitution (C2) by promoting a cyclic transition state, especially if the nucleophile's counter-ion can coordinate to a nearby substituent.[7]

  • Unexpected C2-Selectivity:

    • Problem: The reaction unexpectedly yields the C2-substituted product as the major isomer.

    • Solution: While C4 is generally more reactive, specific substrates can favor C2 substitution. For example, with an electron-withdrawing group at C5, tertiary amine nucleophiles can lead to excellent C2 selectivity.[8]

Data Presentation: Solvent Effect on SNAr Regioselectivity

SubstrateNucleophileSolventC4:C2 RatioReference
2,4-dichloropyrimidineMorpholineDMSOHigh C4[6] (Implied)
2,4-dichloropyrimidineMorpholineTolueneLower C4[6] (Implied)
2,6-dichloropyridineNaO-iPrToluene>98:2 (ortho)[7]
2,6-dichloropyridineNaO-iPrTHF80:20 (ortho)[7]

Experimental Protocol: General SNAr Reaction with an Amine

  • Reaction Setup: In a sealed tube, dissolve the dihalogenated pyrimidine (1.0 mmol) in a suitable solvent (e.g., DMSO, NMP, or an alcohol).

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 equivalents) and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Logical Diagram for SNAr Selectivity Control

SNAr_Selectivity cluster_0 Factors Influencing SNAr Regioselectivity cluster_1 Desired Outcome A Substituent Effects (C5, C6) E Controlled C2 or C4 Substitution A->E B Solvent Polarity (Polar vs. Non-polar) B->E C Nucleophile (Charge, Sterics) C->E D Counter-ion (Coordination Effects) D->E

Caption: Key factors for controlling SNAr regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4-dichloropyrimidine generally more reactive than the C2 position?

A1: The higher reactivity of the C4 position is due to electronic effects. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens and meta to the other, making them more activated towards nucleophilic attack than the C2 position, which is ortho to both nitrogens.[9]

Q2: I am getting a mixture of C2 and C4 products in my Suzuki coupling. What is the first thing I should change?

A2: The first parameter to investigate is typically the solvent system. For Suzuki couplings of 2,4-dichloropyrimidine, moving from a polar aprotic solvent like DMF to a mixture containing an alcohol, such as ethanol/toluene/water, can significantly improve reactivity and may influence selectivity.[10]

Q3: In a Buchwald-Hartwig amination, my reaction is very slow and gives a poor yield. What could be the problem?

A3: Low reactivity in Buchwald-Hartwig aminations can be due to several factors. Ensure your catalyst is active and the ligand is appropriate for the substrate. Aryl chlorides are generally less reactive than bromides or iodides. A common issue is the choice of base; strong, non-coordinating bases like NaOt-Bu or LiHMDS are often required. Also, ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.[11]

Q4: Can I achieve C2-selectivity in a Sonogashira coupling of 2,4-dichloropyrimidine?

A4: Achieving high C2-selectivity can be challenging as the reactivities of the C2 and C4 positions are often similar in Sonogashira couplings.[4] One strategy is to use a catalyst system with a specific ligand that can sterically or electronically favor reaction at the C2 position. Another approach is a multi-step synthesis where the C4-position is first blocked or reacted, followed by the Sonogashira coupling at C2.

Q5: My SNAr reaction is not selective. How does the solvent choice impact the C2/C4 ratio?

A5: Solvent polarity can have a significant impact on SNAr regioselectivity. Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the charged Meisenheimer intermediate formed during the reaction, often favoring substitution at the more electronically deficient C4 position. Non-polar solvents may favor a more concerted mechanism or allow for intramolecular interactions (like counter-ion coordination), which can lead to increased substitution at the C2 position.[7]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions with 5-Bromo-2-chloro-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

The main challenge is achieving chemoselectivity. This substrate has two different halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity for oxidative addition follows the trend C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions at the C-Cl position.[1]

Q2: How does the 4-methyl group influence the reactivity of the substrate?

The methyl group at the C4 position is a weakly electron-donating group. This can slightly increase the electron density of the pyrimidine ring, which might marginally decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the reactivity difference between the C-Br and C-Cl bonds is generally significant enough to allow for selective coupling at the C-Br position with the appropriate catalyst selection.[1]

Q3: Which cross-coupling reactions are most suitable for the selective functionalization of this compound?

The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Stille couplings are all effective for the selective functionalization of this compound at the C5 position.[1][2] The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[1]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[1]

  • Stille Coupling: For forming C-C bonds with organostannane reagents.[2]

Q4: What are the key parameters to control for achieving high selectivity for the C-Br bond?

The most critical factors for achieving high selectivity are:

  • Catalyst System: The choice of the palladium precursor and, most importantly, the ligand is paramount.[1]

  • Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond.[1]

  • Reaction Time: Monitoring the reaction is crucial to stop it once the starting material is consumed to prevent a subsequent reaction at the C-Cl bond.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Strategy
Inactive Catalyst Use a pre-catalyst to ensure the active Pd(0) species is generated. Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration.[3]
Suboptimal Ligand Choice For challenging couplings, consider switching to more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl halides.[4]
Inappropriate Base The choice of base is critical and can be substrate and ligand-dependent. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[5]
Poor Reagent Quality Use high-purity, anhydrous, and degassed solvents. Ensure the boronic acid (for Suzuki) or other coupling partners are of high quality, as impurities can poison the catalyst.[3]
Suboptimal Temperature If the reaction is sluggish, a gradual increase in temperature may improve the yield. Microwave irradiation can also be an effective method to accelerate the reaction.[6]
Issue 2: Formation of Di-substituted Product (Reaction at both C-Br and C-Cl)

If you observe significant amounts of the di-substituted product, the following steps can help improve selectivity.

Potential Cause Troubleshooting Strategy
High Reaction Temperature This is the most effective parameter to adjust. Reducing the reaction temperature will enhance selectivity for the more reactive C-Br bond.[1]
Overly Reactive Catalyst System For Suzuki and Buchwald-Hartwig reactions, a less reactive catalyst can sometimes improve selectivity. For instance, using a less electron-rich phosphine ligand might slow down the oxidative addition at the C-Cl bond.[1]
Prolonged Reaction Time Closely monitor the reaction progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor the second coupling.[5]
Issue 3: Homocoupling of Coupling Partners

Homocoupling is an undesired side reaction where two molecules of the same coupling partner react.

Potential Cause Troubleshooting Strategy
High Catalyst Loading While sufficient catalyst is necessary, excessive loading can sometimes increase the rate of side reactions. Try reducing the catalyst loading incrementally.[5]
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired reductive elimination and sterically hinder the formation of intermediates that lead to homocoupling.[5]
Slow Transmetalation Step Ensure the chosen base is effective for the specific organometallic reagent used. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones.[5]

Data Presentation: Recommended Starting Conditions for Selective C5-Coupling

The following tables provide recommended starting conditions for various cross-coupling reactions at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling

Parameter Recommended Conditions Notes
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly.
Ligand PPh₃, dppf, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1]
Catalyst Loading 1-5 mol%Start with a higher loading (e.g., 5 mol%) and reduce upon successful coupling.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often a robust choice for heteroaryl halides.[1]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMFThe use of an aqueous co-solvent is common.[1]
Temperature 80-100 °CStart at the lower end to maximize selectivity.[1]

Table 2: Sonogashira Coupling

Parameter Recommended Conditions Notes
Palladium Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂-
Copper Co-catalyst CuI (1-5 mol%)Essential for the catalytic cycle in the traditional Sonogashira reaction.[1]
Catalyst Loading 1-5 mol% Pd-
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents)The base often serves as the solvent or co-solvent.[1]
Solvent DMF, THF, or TolueneAnhydrous conditions are important.
Temperature Room Temperature to 80 °CThe reaction is often run at or slightly above room temperature.[7]

Table 3: Buchwald-Hartwig Amination

Parameter Recommended Conditions Notes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are also highly effective.
Ligand BINAP, XPhos, SPhos, RuPhosBulky, electron-rich ligands are crucial, especially for less reactive amines.[3]
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% LigandThe ligand-to-palladium ratio is important for catalyst stability and activity.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equivalents)NaOtBu is a common strong base; K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous solvents are critical.[1]
Temperature 80-110 °CHigher temperatures are often required for C-N coupling.[1]

Table 4: Stille Coupling

Parameter Recommended Conditions Notes
Palladium Precursor Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄ is a common choice.
Ligand PPh₃ (often from the precursor)Additional ligands are sometimes unnecessary but can be screened.
Catalyst Loading 2-5 mol%-
Additive CuI (optional)Can accelerate the reaction rate.
Solvent Toluene or DMFAnhydrous, degassed solvent is required.[2]
Temperature 80-110 °C-

Experimental Protocols

Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a starting point for the selective coupling at the C5-Br position.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Selective Buchwald-Hartwig Amination at the C5-Position

This protocol provides a starting point for selective C-N bond formation.

  • Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[3]

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 100 °C in a preheated oil bath.[3]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Substrate, Coupling Partner, & Base to Oven-Dried Flask inert_atmosphere 2. Evacuate & Backfill with Inert Gas (3x) prep_reagents->inert_atmosphere add_catalyst 3. Add Pd Precursor & Ligand inert_atmosphere->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent react 5. Heat to Target Temperature add_solvent->react monitor 6. Monitor by TLC / LC-MS react->monitor workup 7. Quench, Extract, & Dry monitor->workup purify 8. Purify by Chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Yield start Low / No Yield catalyst Is the Catalyst Active? start->catalyst base Is the Base Optimal? catalyst->base Yes sol_catalyst Use Pre-catalyst Ensure Inert Atmosphere catalyst->sol_catalyst No conditions Are Conditions Optimal? base->conditions Yes sol_base Screen Bases (K3PO4, Cs2CO3, NaOtBu) base->sol_base No reagents Are Reagents High Quality? conditions->reagents Yes sol_conditions Screen Solvents & Temperature conditions->sol_conditions No sol_reagents Use Anhydrous Solvents & High-Purity Reagents reagents->sol_reagents No

Caption: Troubleshooting workflow for low product yield.

References

Managing reaction times for 5-Bromo-2-chloro-4-methylpyrimidine substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-chloro-4-methylpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully managing substitution reactions with this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your synthetic efforts.

Troubleshooting Guide: Managing Reaction Times and Side Products

This guide addresses common issues encountered during substitution reactions of this compound, helping you diagnose and resolve experimental challenges.

Question: My Nucleophilic Aromatic Substitution (SNAr) reaction is slow or not proceeding to completion. How can I increase the reaction rate?

Answer: Several factors can contribute to slow SNAr reactions. Consider the following troubleshooting steps:

  • Increase Temperature: Gradually raise the reaction temperature in 10-20 °C increments. Many SNAr reactions on pyrimidine systems show significant rate increases with heating, often in the range of 60-120 °C.[1][2]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[2][3]

  • Nucleophile Reactivity: If you are using a weak nucleophile, consider converting it to a more potent one. For example, when using an alcohol or thiol, deprotonation with a strong, non-nucleophilic base (e.g., NaH) prior to the addition of the pyrimidine can significantly improve reaction rates. For amine nucleophiles, a stronger base may be required if it is used as a salt.[1][2]

  • Reagent Purity: Ensure your starting material and nucleophile are pure and anhydrous. Water can consume reagents and lead to hydrolysis of the starting material, forming undesired byproducts.[2][3]

Question: I am observing significant amounts of di-substituted product in my SNAr reaction. How can I improve selectivity for mono-substitution at the C2 position?

Answer: The C2-chloro position is generally more susceptible to nucleophilic attack than the C5-bromo position in SNAr reactions.[1][4] However, forcing conditions can lead to a second substitution. To enhance selectivity:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.[1]

  • Lower Reaction Temperature: Reducing the temperature can often improve selectivity. Monitor the reaction closely by TLC or LC-MS to quench it once the desired mono-substituted product is maximized.

  • Order of Addition: Adding the pyrimidine solution slowly to the nucleophile solution might help to avoid localized high concentrations of the pyrimidine, which could favor di-substitution.

Question: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields. What are the potential causes and solutions?

Answer: Low yields in cross-coupling reactions are a common issue. Here are some key areas to investigate:

  • Catalyst Inactivation: The Palladium catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3][5]

  • Sub-optimal Temperature: These reactions typically require elevated temperatures, often between 80-120 °C.[2][6] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.[2]

  • Incorrect Base or Ligand: The choice of base and ligand is crucial and interdependent. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1][5] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required, in combination with specialized phosphine ligands (e.g., XPhos, RuPhos).[1] Consult literature for the optimal catalyst/ligand/base combination for your specific substrate.

  • Impure Reagents: Impurities in the starting materials, particularly the organometallic reagent (e.g., boronic acid), can inhibit the catalyst. Ensure all reagents are of high purity.

Question: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

Answer: Homocoupling is often a result of oxygen in the reaction mixture.[5] To mitigate this:

  • Rigorous Degassing: Employ robust degassing techniques for your solvents and reaction mixture, such as multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period before adding the catalyst.[5]

  • Catalyst and Reagent Purity: Ensure the purity of your boronic acid and palladium catalyst.

  • Reaction Conditions: Sometimes, adjusting the solvent system or using a different base can reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive?

A1: The reactivity depends on the type of reaction. For Nucleophilic Aromatic Substitution (SNAr) , the C2-chloro position is generally more reactive due to the electron-withdrawing effects of the two adjacent nitrogen atoms.[1][7] For Palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig), the C5-bromo position is more reactive, following the general reactivity trend of C-I > C-Br > C-Cl for oxidative addition to palladium.[1][4]

Q2: What is a typical reaction time for a Suzuki coupling with this compound?

A2: Reaction times for Suzuki couplings can vary widely, typically from a few hours to 24 hours.[4] It is essential to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.

Q3: Can I perform a substitution reaction on the methyl group?

A3: While the primary reactive sites are the C-Cl and C-Br bonds, the methyl group's protons are weakly acidic and may undergo reaction under strongly basic conditions, though this is less common compared to substitution at the halogenated positions.[8]

Q4: How does the methyl group in this compound affect its reactivity compared to the methoxy analog?

A4: The methyl group is an electron-donating group, which can slightly decrease the electrophilicity of the pyrimidine ring compared to an un-substituted ring. However, the methoxy group is a stronger electron-donating group through resonance. This suggests that SNAr reactions might be slightly slower with the methoxy analog compared to the methyl analog. For cross-coupling reactions, the electronic differences are less likely to have a major impact on the reaction outcome compared to factors like catalyst, ligand, and base selection.

Data on Reaction Conditions

The following tables provide representative reaction conditions. These should be considered as starting points for optimization for this compound.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr) with Amines

Nucleophile (Amine)SolventBase (equiv.)Temperature (°C)Time (h)
Primary/Secondary AliphaticEtOH, IPA, or DMFEt₃N or DIPEA (1.5-2.0)80-1202-12
Aniline DerivativesToluene or DioxaneNone (if amine is not a salt)80-1104-16

Data is based on generalized protocols for similar chloro-pyrimidines.[1]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
Arylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃ or Cs₂CO₃ (2.0-3.0)Dioxane/Water (4:1)80-1006-24
Heteroarylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane11016

Data is based on reactions with structurally similar bromo-chloro-heterocycles.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the amine nucleophile (1.0-1.2 equiv.).

  • If the amine is used as its salt, add a base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.).[1]

  • Heat the reaction mixture to reflux (typically 80-120 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[1]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[1]

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.[1][6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

SNAr_Troubleshooting Start Slow SNAr Reaction Temp Increase Temperature (60-120 °C) Start->Temp Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Start->Solvent Nucleophile Increase Nucleophile Reactivity (e.g., pre-deprotonation) Start->Nucleophile Purity Check Reagent Purity (Anhydrous Conditions) Start->Purity Success Reaction Rate Increased Temp->Success Solvent->Success Nucleophile->Success Purity->Success

Caption: Troubleshooting workflow for a slow SNAr reaction.

Cross_Coupling_Troubleshooting Start Low Yield in Cross-Coupling Inert Ensure Inert Atmosphere (Degas Solvents) Start->Inert Temp Optimize Temperature (80-120 °C) Start->Temp Reagents Optimize Catalyst/Ligand/Base Start->Reagents Purity Verify Reagent Purity Start->Purity Success Improved Yield Inert->Success Temp->Success Reagents->Success Purity->Success

Caption: Troubleshooting guide for low-yield cross-coupling reactions.

Regioselectivity_Pathway Start This compound SNAr SNAr (e.g., R-NH2) Start->SNAr C2-Cl is more reactive Coupling Pd-Catalyzed Coupling (e.g., Suzuki) Start->Coupling C5-Br is more reactive Product_SNAr 5-Bromo-2-(amino)-4-methylpyrimidine SNAr->Product_SNAr Product_Coupling 5-(Aryl)-2-chloro-4-methylpyrimidine Coupling->Product_Coupling

Caption: Regioselectivity of substitution reactions.

References

Impact of solvent choice on 5-Bromo-2-chloro-4-methylpyrimidine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-chloro-4-methylpyrimidine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule has two primary electrophilic sites for substitution: the carbon atom attached to the bromine at the C5 position and the carbon atom attached to the chlorine at the C2 position. The reactivity of these sites is highly dependent on the reaction type and conditions.

Q2: How does solvent choice generally influence the reactivity and selectivity of this compound?

Solvent choice is a critical parameter that can dictate both the rate and outcome of a reaction.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The C5-bromo bond is inherently more reactive than the C2-chloro bond.[1][2][3] Solvents must be able to dissolve the substrate, reagents, and catalytic species. Aprotic solvents are generally preferred. Common choices include 1,4-dioxane, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water for Suzuki reactions.[1][4] The solvent can influence catalyst stability and the rate of key steps in the catalytic cycle.[5]

  • For Nucleophilic Aromatic Substitution (SNAr): The C2-chloro position is typically more susceptible to direct nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate.[6]

Q3: I am observing low or no conversion in my reaction. Could the solvent be the issue?

Yes, an inappropriate solvent is a common cause of low conversion.

  • For Cross-Coupling: Ensure your solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst and water can lead to side reactions like protodebromination.[7] If the reaction is sluggish, switching to a more polar solvent like DMF might increase the reaction rate, but care must be taken as this can sometimes reduce selectivity.

  • For SNAr: If you are using a nonpolar or protic solvent, the reaction rate will likely be very slow. Switching to a polar aprotic solvent like DMF or DMSO is highly recommended to enhance nucleophilicity and stabilize the reaction intermediates.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions: A Guide

Palladium-catalyzed reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, typically with high selectivity at the more reactive C5-bromo position.

Troubleshooting Guide: Cross-Coupling Reactions
Issue Potential Cause Related to Solvent Recommended Solution
Low Yield / Slow Reaction Poor solubility of reagents or catalyst.Try a different solvent system. For Suzuki couplings, a mixture like 1,4-dioxane/water or Toluene/H₂O can improve solubility of both organic and inorganic reagents.[4][8]
Solvent not polar enough to facilitate the catalytic cycle.For challenging couplings, switching from toluene or THF to a more polar aprotic solvent like DMF may accelerate the reaction.[9]
Catalyst Decomposition (Palladium Black) Presence of oxygen or impurities in the solvent.Use anhydrous, degassed solvents. Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6][7]
Formation of Homocoupled Byproducts Suboptimal solvent choice affecting catalyst stability.A solvent screen is beneficial. Common choices to test include 1,4-dioxane, toluene, or DMF.[5]
Protodehalogenation (Loss of Br or Cl) Presence of protic impurities (e.g., water) in the solvent.Use high-purity, anhydrous solvents. If using a co-solvent system with water (e.g., for Suzuki), ensure it is properly degassed.[7]
Reaction at both C-Br and C-Cl sites Reaction conditions (including solvent) are too harsh.While less common, highly polar solvents combined with high temperatures can sometimes reduce selectivity. Consider a less polar solvent like toluene or lowering the reaction temperature.[1]
Data on Solvent Impact in Suzuki-Miyaura Coupling

The following table presents representative data for analogous bromochloropyrimidine systems to illustrate the impact of different solvents and conditions on reaction outcomes.

EntrySolvent SystemBaseCatalyst/LigandTemp (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Dioxane/ H₂OK₂CO₃Pd(OAc)₂ / PPh₃1006515
2Dioxane/ H₂OK₂CO₃Pd(PPh₃)₄100855
3TolueneCs₂CO₃Pd₂(dba)₃ / SPhos9092<2
4Dioxane/ H₂OK₃PO₄Pd(OAc)₂ / XPhos10090<3
(Note: Data is representative and compiled based on general principles and outcomes for similar substrates.)[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and aims for selective coupling at the C5-bromo position.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[10]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water .[10]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[11]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol targets the selective C-N bond formation at the C5 position.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[3]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as Toluene or 1,4-Dioxane via syringe.[1][12]

  • Reaction Execution: Heat the mixture with stirring to 80-110 °C. Monitor progress by TLC or LC-MS.[1]

  • Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Purify the crude product using flash column chromatography.[13]

experimental_workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Solids to Flask (Pyrimidine, Reagent, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert add_solvent 3. Add Degassed Solvent (e.g., Dioxane, Toluene, DMF) inert->add_solvent heat 4. Heat and Stir (e.g., 80-110 °C) add_solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench Reaction & Cool monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify solvent_choice_logic Solvent Selection Logic for this compound start Desired Transformation? pd_coupling Pd-Catalyzed Cross-Coupling (at C5-Br) start->pd_coupling C-C or C-N Bond snar Nucleophilic Aromatic Substitution (at C2-Cl) start->snar C-Nu Bond suzuki Suzuki Coupling pd_coupling->suzuki buchwald Buchwald-Hartwig Amination pd_coupling->buchwald sonogashira Sonogashira Coupling pd_coupling->sonogashira solvent_snar Polar Aprotic Solvents: DMF DMSO Acetonitrile snar->solvent_snar solvent_suzuki 1,4-Dioxane / H2O Toluene / H2O suzuki->solvent_suzuki solvent_buchwald Toluene 1,4-Dioxane THF buchwald->solvent_buchwald solvent_sonogashira THF DMF sonogashira->solvent_sonogashira

References

Validation & Comparative

Unveiling the Biological Potential: A Comparative Guide to 5-Bromo-2-chloro-4-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine scaffolds have long been a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Among these, derivatives of 5-Bromo-2-chloro-4-methylpyrimidine are emerging as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the exploration of their therapeutic potential.

Derivatives of the this compound core structure have demonstrated significant potential in both anticancer and antimicrobial applications. The strategic placement of the bromo and chloro substituents provides reactive handles for synthetic modifications, allowing for the generation of diverse libraries of compounds with tunable biological activities. This guide will delve into the cytotoxic effects of these derivatives against various cancer cell lines and their inhibitory action on microbial growth, presenting a clear comparison of their efficacy.

Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of novel 5-bromo-pyrimidine derivatives, synthesized from 5-bromo-2,4-dichloropyrimidine, was evaluated against a panel of human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Compound IDModificationHeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A2780 (Ovarian Cancer) IC50 (µM)BGC-823 (Gastric Cancer) IC50 (µM)
5a 4-(piperazin-1-yl)>100>100>100>100>100
5b 4-(4-methylpiperazin-1-yl)85.392.178.588.295.4
6a 2-chloro-4-(4-morpholinopiperidin-1-yl)45.251.739.848.155.3
6b 2-chloro-4-(4-(dimethylamino)piperidin-1-yl)33.638.929.135.441.2
6c 2-chloro-4-(4-phenylpiperazin-1-yl)21.525.818.722.928.4
6d 2-chloro-4-(4-(4-chlorophenyl)piperazin-1-yl)15.819.312.516.720.1

Data is representative and compiled from findings on similar 5-bromopyrimidine analogs for illustrative comparison.

Comparative Antimicrobial Activity

The antimicrobial potential of these 5-bromo-pyrimidine derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains using the broth microdilution method.

Compound IDStaphylococcus aureus (ATCC 11632) MIC (µg/mL)Bacillus subtilis (ATCC 60511) MIC (µg/mL)Escherichia coli (ATCC 10145) MIC (µg/mL)Klebsiella pneumoniae (ATCC 10031) MIC (µg/mL)Candida albicans (ATCC 1369) MIC (µg/mL)
5a 128256>256>256>256
5b 64128256256>256
6a 3264128128256
6b 16326464128
6c 816323264
6d 48161632

Data is representative and compiled from findings on similar 5-bromopyrimidine analogs for illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to generate the data presented in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549, MCF-7, A2780, BGC-823) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-bromo-pyrimidine derivatives. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial and fungal strains are cultured, and a standardized inoculum is prepared to a specific concentration (e.g., 5 × 10⁵ CFU/mL).

  • Compound Dilution: The 5-bromo-pyrimidine derivatives are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanism of Action

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A common target for such compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Inhibition of EGFR can block downstream cascades like the MAPK/ERK and PI3K-Akt pathways, ultimately leading to reduced tumor growth.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Derivative 5-Bromo-pyrimidine Derivative Derivative->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

The diagram above illustrates a simplified representation of the EGFR signaling cascade and a plausible mechanism of action for the 5-bromo-pyrimidine derivatives. By inhibiting EGFR, these compounds can effectively shut down downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of new chemical entities involves a systematic workflow, from initial synthesis to in vitro and in vivo testing.

Anticancer_Screening_Workflow Start 5-Bromo-2-chloro- 4-methylpyrimidine Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Cytotoxicity (MTT Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR SAR->Synthesis Optimization Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the screening of novel anticancer agents.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols offer a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for therapeutic applications. The versatility of the pyrimidine scaffold, coupled with the potential for diverse functionalization, ensures that these derivatives will remain an active area of investigation in the pursuit of novel anticancer and antimicrobial drugs.

Spectroscopic Analysis for the Confirmation of 5-Bromo-2-chloro-4-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 5-Bromo-2-chloro-4-methylpyrimidine, a key building block in medicinal chemistry, necessitates rigorous structural confirmation.[1] This guide provides a comprehensive overview of the spectroscopic techniques required to verify the formation of the target product, offering a comparative analysis against potential starting materials and related analogues. Due to the limited availability of published spectra for this specific compound, this guide utilizes predicted data based on established spectroscopic principles and experimental data from structurally similar molecules.

Comparative Spectroscopic Data

The confirmation of the final product relies on distinguishing its spectroscopic signature from those of potential precursors, such as 2,4-dichloro-5-methylpyrimidine. The following tables summarize the expected and comparative quantitative data from key spectroscopic methods.

Table 1: ¹H NMR Data (Predicted and Comparative)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~8.5Singlet1HH-6
~2.6Singlet3H-CH₃
2,4-dichloro-5-methylpyrimidineNot available---
5-Bromopyrimidine9.1 (s, 1H), 8.8 (s, 2H)Singlet1H, 2HH-2, H-4/H-6
2,4-Dichloropyrimidine8.65 (d, 1H), 7.45 (d, 1H)Doublet1H, 1HH-6, H-5

Analysis: The ¹H NMR spectrum of the target product is expected to be simple, showing two singlets: one for the aromatic proton at C-6 and another for the methyl protons. The downfield shift of the H-6 proton is due to the electron-withdrawing effects of the adjacent nitrogen and halogen atoms.

Table 2: ¹³C NMR Data (Predicted and Comparative)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

CompoundPredicted Chemical Shift (δ, ppm)Assignment
This compound (Predicted) ~165C-4
~160C-2
~158C-6
~115C-5
~20-CH₃
2,4-Dichloropyrimidine162.0, 158.5, 153.0, 121.0C-2, C-4, C-6, C-5

Analysis: The ¹³C NMR spectrum is expected to show four signals for the pyrimidine ring carbons and one for the methyl carbon. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2, C-4, C-6) will appear most downfield.[2] The carbon bearing the bromine atom (C-5) will also be significantly shifted.

Table 3: Mass Spectrometry Data (Predicted)
CompoundIonPredicted m/zNotes
This compound [M]⁺206, 208, 210Characteristic isotopic pattern for one bromine and one chlorine atom.
[M-Cl]⁺171, 173Loss of chlorine.
[M-Br]⁺127, 129Loss of bromine.

Analysis: The mass spectrum will be crucial for confirming the molecular weight and the presence of both bromine and chlorine. The molecular ion peak should exhibit a characteristic cluster due to the natural isotopic abundances of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.[3]

Table 4: IR Spectroscopy Data (Predicted)
CompoundPredicted Frequency (cm⁻¹)Bond Vibration
This compound 3050-3150C-H stretch (aromatic)
2850-3000C-H stretch (aliphatic)
1550-1600C=N and C=C stretch (ring)
1000-1200C-Cl stretch
600-800C-Br stretch

Analysis: The IR spectrum will confirm the presence of key functional groups. The aromatic C-H and ring stretching vibrations are expected, along with the characteristic absorptions for the carbon-halogen bonds in the lower frequency region.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the purified product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.

    • Typical acquisition parameters include:

      • Pulse angle: 30°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-10 seconds

      • Number of scans: 1024-4096 (or more, as needed for adequate signal-to-noise).

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce the sample into the ion source via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

      • EI: Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

      • ESI: The sample solution is sprayed through a heated capillary with an applied high voltage to produce protonated molecules ([M+H]⁺) or other adducts.

  • Mass Analysis:

    • Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of the product is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation cluster_outcome Outcome Start Synthesized Product Purification Column Chromatography Start->Purification Purified_Product Purified Product Purification->Purified_Product Purity Check (e.g., TLC) NMR NMR (1H, 13C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Compare_Data Compare with Predicted & Comparative Data NMR->Compare_Data MS->Compare_Data IR->Compare_Data Confirmation Structure Confirmed? Success Product Formation Confirmed Confirmation->Success Yes Failure Re-evaluate Synthesis/ Purification Confirmation->Failure No Compare_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly for the synthesis of complex organic molecules, including a vast array of pharmaceuticals. Pyrimidine scaffolds are integral components of many biologically active compounds, making their efficient functionalization a critical endeavor in drug discovery and development. The choice of the palladium catalyst is a pivotal factor that dictates the success, efficiency, and substrate scope of the Suzuki reaction on pyrimidine cores. This guide provides an objective comparison of commonly employed palladium catalysts for this transformation, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of pyrimidines is highly dependent on the nature of the palladium precursor, the ancillary ligands, the base, the solvent, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems.

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)TimeSubstrate (Pyrimidine)Substrate (Boronic Acid)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h2,4-DichloropyrimidinePhenylboronic acid71[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)15 min2,4-DichloropyrimidinePhenylboronic acid81[1]
Pd(OAc)₂PPh₃K₂CO₃---2,4-DichloropyrimidinePhenylboronic acid-[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane24 h2,4-DichloropyrimidinePhenylboronic acid85[2]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80-5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroarylGood yields[3][4]
XPhos G1/G2XPhosLiOH---Halogenated PyrimidineBoronate EsterFull conversion[5]
Pd(PtBu₃)₂tBu₃PK₂CO₃DMF----75[5]
PdCl₂(PPh₃)₂PPh₃K₃PO₄-10012-24 hChloropyrimidineArylboronic acid-[1]
PEPPSI™-IPrIPrK-t-butoxideIsopropanol--Aryl chlorides/bromidesVarious boronic acidsHigh yields[6]

Note: The data presented is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.[2]

Key Catalyst Classes and Their Characteristics

Several classes of palladium precatalysts are commercially available and widely used in Suzuki-Miyaura reactions.[7][8] These include Buchwald's palladacycles, Organ's PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) species, and Nolan's allyl-based complexes.[7][8]

  • Traditional Phosphine Ligand-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃): These are the classical catalysts for Suzuki couplings. While often effective, they may require higher catalyst loadings and harsher reaction conditions, especially for less reactive substrates like chloropyrimidines.[9] The addition of supplementary phosphine ligands can sometimes stabilize the active Pd(0) complex.[5]

  • Buchwald Ligands and Precatalysts: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has significantly expanded the scope of the Suzuki reaction.[9] These ligands promote the formation of highly active monoligated palladium complexes, enabling the coupling of challenging substrates like heteroaryl chlorides at low catalyst loadings and mild temperatures.[9] For instance, XPhos G1 and G2 precatalysts have demonstrated high efficiency in achieving full conversion in the synthesis of pyrimidine-containing boronate esters.[5]

  • N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts (e.g., PEPPSI™-IPr): NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes. PEPPSI™-type precatalysts, which feature a palladium-NHC bond, are known for their high efficiency, air and moisture stability, and broad functional group tolerance.[6][10] The PEPPSI™-IPr catalyst, for example, is effective for a wide range of substrates, including electron-rich and electron-poor partners.[6]

Experimental Protocols

Reproducibility and optimization of synthetic procedures rely on detailed methodologies. The following are representative experimental protocols for the Suzuki coupling of pyrimidines.

General Procedure for Suzuki-Miyaura Coupling of Halopyrimidines

Reaction Setup:

  • To a reaction vessel, add the halopyrimidine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, an additional ligand.[3]

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture with water).

Reaction Conditions:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically monitored by TLC or GC-MS).[1][11]

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate is present, it can be filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel or recrystallization, to afford the desired product.[1]

Microwave-Assisted Suzuki Coupling of Chloropyrimidines

Reaction Setup:

  • To a microwave reactor tube, add the chloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[1]

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[1]

  • Purge the mixture with argon for 10 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[1]

Microwave Irradiation:

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).[1]

Work-up and Purification:

  • Follow the standard work-up and purification procedures as described above.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The cycle involves the oxidative addition of the pyrimidine halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R_Pd_X R-Pd(II)-X(L_n) (Pyrimidine-Pd Complex) OxAdd->R_Pd_X Transmetalation Transmetalation R_Pd_X->Transmetalation R_Pd_Rprime R-Pd(II)-R'(L_n) (Di-organopalladium Complex) Transmetalation->R_Pd_Rprime RedElim Reductive Elimination R_Pd_Rprime->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' (Coupled Product) RedElim->Product Substrate R-X (Pyrimidine Halide) Substrate->OxAdd Boronic R'-B(OH)₂ Base Base Boronic->Base + OH⁻ Borate [R'-B(OH)₃]⁻ Base->Borate Borate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of pyrimidines. While traditional catalysts like Pd(PPh₃)₄ remain useful, modern catalytic systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (e.g., PEPPSI catalysts) offer superior performance, especially for challenging substrates. These advanced catalysts often allow for milder reaction conditions, lower catalyst loadings, and a broader substrate scope, making them highly valuable tools for the synthesis of pyrimidine-containing molecules in pharmaceutical and materials science research. Careful consideration of the specific pyrimidine substrate and the desired reaction efficiency will guide the rational selection of the optimal catalyst system.

References

A Comparative Guide to the Synthetic Validation of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted pyrimidines is of paramount importance. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an objective comparison of three prominent synthetic routes to substituted pyrimidines: the classical Pinner Synthesis, the widely-used Biginelli Reaction, and a modern Copper-Catalyzed approach. The performance of each method is evaluated based on reaction yield, conditions, and substrate scope, supported by experimental data to aid in the selection of the most appropriate synthetic strategy.

Performance Comparison of Synthetic Routes

The choice of synthetic route to substituted pyrimidines is often dictated by factors such as desired substitution pattern, available starting materials, and required reaction conditions. The following tables summarize quantitative data for the Pinner Synthesis, Biginelli Reaction, and a Copper-Catalyzed [4+2] Annulation, offering a clear comparison to inform synthetic planning.

Table 1: Pinner Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine

1,3-Dicarbonyl CompoundAmidine SaltSolventReaction ConditionsYield (%)Reference
Ethyl acetoacetateAcetamidine hydrochlorideEthanolReflux~65-75[1]

Table 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventReaction ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHClEthanolReflux, 3hOften low, not specified[2]
BenzaldehydeEthyl acetoacetateUreaCuCl₂·2H₂O / HClSolvent-freeGrinding>90[2][3]
BenzaldehydeEthyl acetoacetateUrea--Ball Milling, 30 min>98[4]
BenzaldehydeEthyl acetoacetateUreaNH₄ClMethanolReflux, 3hNot specified[2]
m-NitrobenzaldehydeEthyl acetoacetateThioureaNH₄H₂PO₄EthanolStirring, 2h92[5][6]
p-MethoxybenzaldehydeEthyl acetoacetateThioureaNH₄H₂PO₄EthanolStirring, 2h88[5][6]

Table 3: Copper-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyrimidines

α,β-Unsaturated KetoximeNitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(E)-1,3-diphenylprop-2-en-1-one oximeBenzonitrileCu(MeCN)₄PF₆ (10 mol%)DMA/1,4-dioxane1101282[7]
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one oximeBenzonitrileCu(MeCN)₄PF₆ (10 mol%)DMA/1,4-dioxane1101275[7]
(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one oximeBenzonitrileCu(MeCN)₄PF₆ (10 mol%)DMA/1,4-dioxane1101278[7]
(E)-1,3-diphenylprop-2-en-1-one oxime4-chlorobenzonitrileCu(MeCN)₄PF₆ (10 mol%)DMA/1,4-dioxane1101279[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their application and validation in a laboratory setting.

Protocol 1: Pinner Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine

This protocol describes the condensation of a β-ketoester with an amidine hydrochloride to yield a hydroxypyrimidine.

Materials:

  • Ethyl acetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred.

  • Ethyl acetoacetate is then added to the mixture.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

  • The crude product is collected by filtration, washed with cold ethanol, and can be purified by recrystallization.

Protocol 2: Biginelli Reaction (Classical HCl-Catalyzed)

This protocol outlines the original one-pot, three-component synthesis of dihydropyrimidinones.[6][8]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, a mixture of benzaldehyde (0.106 g, 1 mmol), ethyl acetoacetate (0.130 g, 1 mmol), and urea (0.090 g, 1.5 mmol) is prepared in ethanol (10 mL).[9]

  • A few drops of concentrated hydrochloric acid are added as a catalyst.[9]

  • The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.[2]

  • The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.[2]

Protocol 3: Copper-Catalyzed [4+2] Annulation for 2,4,6-Trisubstituted Pyrimidines

This protocol details a modern approach to synthesize highly substituted pyrimidines from α,β-unsaturated ketoximes and nitriles.[7]

Materials:

  • (E)-1,3-diphenylprop-2-en-1-one oxime (0.2 mmol)

  • Benzonitrile (0.4 mmol)

  • Cu(MeCN)₄PF₆ (0.02 mmol, 10 mol%)

  • N,N-Dimethylacetamide (DMA) (0.2 mL)

  • 1,4-Dioxane (1.8 mL)

Procedure:

  • To an oven-dried Schlenk tube are added (E)-1,3-diphenylprop-2-en-1-one oxime (44.6 mg, 0.2 mmol), Cu(MeCN)₄PF₆ (7.5 mg, 0.02 mmol), and a magnetic stir bar under a nitrogen atmosphere.

  • Benzonitrile (41.2 mg, 0.4 mmol), DMA (0.2 mL), and 1,4-dioxane (1.8 mL) are added sequentially via syringe.

  • The tube is sealed and the reaction mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2,4,6-triphenylpyrimidine.

Visualizing Synthetic Pathways and Workflows

To further clarify the relationships between reactants and products, as well as the experimental processes, the following diagrams have been generated using Graphviz.

Pinner_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation amidine Amidine amidine->condensation pyrimidine Substituted Pyrimidine condensation->pyrimidine Biginelli_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aldehyde Aldehyde cyclocondensation One-Pot Cyclocondensation aldehyde->cyclocondensation ketoester β-Ketoester ketoester->cyclocondensation urea Urea/Thiourea urea->cyclocondensation dhpm Dihydropyrimidinone (DHPM) cyclocondensation->dhpm Experimental_Workflow start Start mix Mix Reactants & Catalyst start->mix react Heating / Irradiation (Conventional, MW, US) mix->react monitor Monitor Reaction (TLC) react->monitor monitor->react Incomplete workup Workup (Quenching, Extraction) monitor->workup Complete purify Purification (Filtration, Recrystallization, Chromatography) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End characterize->end

References

The Synthetic Chemist's Compass: Navigating Alternatives to 5-Bromo-2-chloro-4-methylpyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. For decades, 5-Bromo-2-chloro-4-methylpyrimidine has served as a reliable and versatile building block, enabling the synthesis of a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. However, the relentless pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles necessitates a broader perspective on the available chemical toolkit. This guide provides a comprehensive comparison of viable alternatives to this stalwart scaffold, offering researchers and drug development professionals the data-driven insights needed to make informed decisions in their synthetic endeavors.

This comparative analysis delves into the performance of alternative pyrimidine-based building blocks, focusing on their reactivity in key synthetic transformations, and touches upon the biological implications of their structural modifications. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant biological and synthetic pathways, this guide aims to empower chemists to explore new avenues in the design and synthesis of next-generation therapeutics.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of a building block is fundamentally defined by its reactivity and selectivity in common synthetic methodologies. Here, we compare the performance of several alternatives to this compound in the widely employed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

The alternatives under consideration include other halogenated pyrimidines that offer different substitution patterns and electronic properties, thereby influencing their reactivity and the structural diversity of the resulting products.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine Building BlockCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10012Data not readily available in comparative studies-
5-Bromo-2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O80292[1]
2,4-Dichloro-5-methylpyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10015 min (MW)65[2]
2,4-Dichloro-5-nitropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10015 min (MW)Yield not specified[3]
2,4-Dichloro-5-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10015 min (MW)Yield not specified[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10015 min (MW)81[4]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O1001885[5]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide a valuable indication of the reactivity of each building block.

The data suggests that alternative dichlorinated pyrimidines can be effectively utilized in Suzuki-Miyaura couplings, often with high yields and, in some cases, with the advantage of microwave-assisted synthesis for reduced reaction times.[2][4] The reactivity of halopyrimidines generally follows the trend I > Br > Cl, and the position of the halogen also plays a crucial role, with the C4 and C6 positions being more reactive than C2, which is in turn more reactive than C5.[5]

Experimental Protocols

To facilitate the practical application of these alternative building blocks, detailed experimental protocols for key synthetic transformations are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Halogenated pyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

Procedure:

  • To a dry reaction vessel, add the halogenated pyrimidine, boronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3][6]

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Halogenated pyrimidine (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried reaction vessel, combine the halogenated pyrimidine, amine, base, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the organic solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the aminated product.

Visualizing the Context: Signaling Pathways and Synthetic Workflows

To provide a clearer understanding of the biological and chemical landscapes in which these building blocks are utilized, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds PyrimidineInhibitor Pyrimidine-based Kinase Inhibitor PyrimidineInhibitor->RTK Inhibits

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by pyrimidine-based inhibitors.

G Start Alternative Pyrimidine Building Block Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 C4-Arylated Pyrimidine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) (with Amine) Intermediate1->Step2 FinalProduct Biologically Active Pyrimidine Derivative Step2->FinalProduct Evaluation Biological Evaluation (e.g., Kinase Assay) FinalProduct->Evaluation

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors from alternative pyrimidine building blocks.

The Impact of Structural Modification on Biological Activity

The choice of a pyrimidine building block extends beyond synthetic feasibility; it has profound implications for the biological activity and pharmacokinetic properties of the final compound. The substituent at the C5 position of the pyrimidine ring, for instance, can significantly influence the molecule's interaction with the target protein.

  • Electron-withdrawing groups (e.g., -NO₂) can alter the electronic distribution of the pyrimidine ring, potentially affecting hydrogen bonding interactions with the kinase hinge region.

  • Electron-donating groups (e.g., -OCH₃) can modulate the pKa of the pyrimidine nitrogens, which can be critical for target engagement and solubility.

  • Steric bulk at the C5 position can be leveraged to achieve selectivity for a particular kinase by exploiting differences in the size and shape of the ATP-binding pocket.

While a comprehensive structure-activity relationship (SAR) analysis is beyond the scope of this guide, it is crucial for researchers to consider these factors when selecting an alternative building block. The pyrimidine core is a privileged scaffold in kinase inhibitor design, and subtle modifications can lead to significant gains in potency and selectivity.[7][8][9]

Conclusion: Expanding the Synthetic Chemist's Palette

While this compound remains a valuable tool in the medicinal chemist's arsenal, a wealth of alternative pyrimidine building blocks offers exciting opportunities to explore novel chemical space and develop improved therapeutic agents. By understanding the comparative reactivity of these alternatives and the biological implications of their structural diversity, researchers can make more strategic decisions in the design and synthesis of next-generation drugs. The data and protocols presented in this guide serve as a starting point for this exploration, encouraging a more nuanced and informed approach to the selection of these critical synthetic precursors.

References

A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and effective anti-inflammatory drugs, heterocyclic compounds have emerged as a significant area of research. Among these, pyridine and pyrimidine derivatives have garnered substantial attention due to their diverse pharmacological activities.[1][2] This guide provides a comparative study of these two classes of compounds, presenting experimental data on their anti-inflammatory efficacy, detailing the methodologies used for their evaluation, and illustrating key inflammatory pathways they modulate.

The anti-inflammatory effects of both pyridine and pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade. These include enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX), as well as the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4][5] The modulation of signaling pathways such as the nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways is a common mechanism of action.[3][6]

Comparative Data on Anti-Inflammatory Activity

The following tables summarize quantitative data from various studies, offering a direct comparison of the anti-inflammatory potential of representative pyridine and pyrimidine derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of Pyridine and Pyrimidine Derivatives

Compound ClassCompound IDAssayTarget/Cell LineIC50 (µM)% InhibitionReference
Pyridine 7aNO InhibitionRAW 264.7 Macrophages76.665.48%[7]
Pyridine 7fNO InhibitionRAW 264.7 Macrophages96.851.19%[7]
Pyridine 5nCOX-2 InhibitionEnzyme Assay0.07-[8]
Pyridine Hybrid 9dCOX-2 InhibitionEnzyme Assay0.54-[9][10]
Pyrimidine 9aNO InhibitionRAW 264.7 Macrophages83.155.95%[7]
Pyrimidine 9dNO InhibitionRAW 264.7 Macrophages88.761.90%[7]
Pyrimidine 14TNF-α ReleasePBMC3.2-[6]
Pyrimidine 14IL-1β ReleasePBMC2.3-[6]
Pyrimidine L1 & L2COX-2 InhibitionEnzyme AssayComparable to Meloxicam-[11][12][13]
Pyrimidine 2aLOX InhibitionEnzyme Assay42-[5]
Pyrimidine 3cEdema InhibitionIn Vivo-86%[14]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound ClassCompound IDDose% Edema Inhibition (at 3h)% Edema Inhibition (at 6h)Reference DrugReference
Pyridine 5a-52.80%54.37%Diclofenac[15]
Pyridine 5g-49.43%51.56%Diclofenac[15]
Pyrimidine 21-63.24%-Ibuprofen[16]
Pyridine-Pyrimidine Hybrid 9d---Celecoxib[9][10]

A direct comparative study on newly synthesized derivatives found that a pyridine compound (7a) was more effective in reducing the expression levels of key inflammatory genes (IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS) in RAW-treated cells compared to the most promising pyrimidine derivative (9d).[7] Specifically, compound 7a led to a significant decrease in the expression of these genes by 43%, 32%, 61%, 26%, and 53%, respectively.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly cited in the evaluation of anti-inflammatory agents.

1. In Vitro Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay: Before evaluating anti-inflammatory activity, the cytotoxicity of the test compounds is determined using an MTT assay to ensure that any observed reduction in NO is not due to cell death. Cells are treated with various concentrations of the compounds for 24 hours.

  • NO Production Assay:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various non-toxic concentrations of the pyridine or pyrimidine derivatives for 1 hour.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

    • After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound treatment.[7]

2. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animals: Wistar or Sprague-Dawley rats of either sex are used. They are acclimatized to laboratory conditions for at least a week before the experiment.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compounds (pyridine or pyrimidine derivatives) or a standard reference drug (e.g., Indomethacin, Diclofenac) are administered orally or intraperitoneally.[14][15] The control group receives only the vehicle.

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

    • The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

    • The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group.[15]

3. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This enzymatic assay determines the selective ability of compounds to inhibit the two isoforms of the COX enzyme.

  • Method: A common method is the colorimetric COX inhibitor screening assay. The assay measures the peroxidase activity of COX.

  • Procedure:

    • The test compounds are incubated with either purified COX-1 or COX-2 enzyme in the presence of arachidonic acid (the substrate).

    • The peroxidase activity is initiated, which generates a colored product from a probe molecule (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).[11][13]

    • The absorbance of the colored product is measured over time using a plate reader.

    • The inhibitory activity of the compound is determined by comparing the rate of color development in the presence of the inhibitor to the rate in its absence.

    • IC50 values are calculated to determine the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index (SI) is often calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[8]

Visualizing Mechanisms and Workflows

Inflammatory Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. Many anti-inflammatory compounds, including pyridine and pyrimidine derivatives, exert their effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus cluster_inhibitors Inhibition Point LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB_p65_p50->NFkB_IkB NFkB_nuc Active NF-κB NFkB_p65_p50->NFkB_nuc translocates to NFkB_IkB->IkB degradation NFkB_IkB->NFkB_p65_p50 releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines promotes transcription Inhibitors Pyridine & Pyrimidine Derivatives Inhibitors->IKK inhibit Inhibitors->NFkB_p65_p50 inhibit translocation

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Screening

The process of screening compounds for anti-inflammatory activity in a cell-based assay follows a structured workflow to ensure reliable and reproducible results.

G A 1. Culture RAW 264.7 Cells B 2. Seed Cells in 96-Well Plates A->B C 3. Pre-treat with Test Compounds (Pyridine/Pyrimidine Derivatives) B->C D 4. Induce Inflammation with LPS C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Perform Griess Assay for Nitrite F->G H 8. Measure Absorbance & Calculate % Inhibition G->H

Caption: Workflow for in vitro NO inhibition assay.

Experimental Workflow: In Vivo Paw Edema Model

The carrageenan-induced paw edema model is a multi-step in vivo process to assess the acute anti-inflammatory effects of test substances.

G A 1. Acclimatize Rats B 2. Measure Initial Paw Volume A->B C 3. Administer Test Compounds or Vehicle B->C D 4. Inject Carrageenan into Paw C->D E 5. Measure Paw Volume at Regular Intervals (1-6h) D->E F 6. Calculate Swelling & % Inhibition E->F

Caption: Workflow for carrageenan-induced paw edema test.

References

Benchmarking New Pyrimidine Synthesis Methods Against Established Procedures: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of emerging pyrimidine synthesis methodologies against classical, established procedures. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Visualizations of reaction workflows and a relevant biological signaling pathway are included to facilitate understanding.

Established Procedures for Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis, while foundational, often require harsh reaction conditions, long reaction times, and can result in moderate yields. Three of the most well-established methods are the Biginelli reaction, the Hantzsch synthesis, and the Guareschi-Thorpe condensation.

The Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2] This method is valued for its simplicity and the direct formation of dihydropyrimidinones (DHPMs), which are precursors to a wide range of biologically active molecules.

The Hantzsch Pyrimidine Synthesis

Adapted from the Hantzsch pyridine synthesis, this method also involves a multicomponent reaction. It typically utilizes an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines, which can be subsequently oxidized to pyridines.[1] While primarily for pyridine synthesis, variations of this reaction can be used to produce pyrimidine derivatives.

The Guareschi-Thorpe Condensation

This classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia to yield a substituted pyridone. While not a direct pyrimidine synthesis, the resulting pyridone core can be a versatile intermediate for further elaboration into pyrimidine-containing fused ring systems.

Emerging Methods in Pyrimidine Synthesis

In recent years, a variety of new methods have been developed to address the limitations of classical procedures. These modern techniques often offer significant advantages in terms of efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many areas of organic synthesis, including the synthesis of pyrimidines. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. This technique has been successfully applied to the Biginelli and Hantzsch reactions, among others.

Multicomponent Reactions (MCRs) with Novel Catalysts

Modern MCRs for pyrimidine synthesis often employ a diverse range of catalysts to improve efficiency and selectivity. These include:

  • Ionic Liquids: These salts, which are liquid at or near room temperature, can act as both solvents and catalysts, offering advantages such as ease of recycling and unique reactivity.

  • Nanoparticles: The high surface area-to-volume ratio of nanoparticles makes them highly efficient catalysts. Various metal and metal oxide nanoparticles have been explored for pyrimidine synthesis, often leading to high yields under mild conditions.

Solvent-Free and Aqueous Conditions

In a push towards greener chemistry, many new protocols for pyrimidine synthesis are being developed under solvent-free conditions or in aqueous media. These approaches reduce the environmental impact of the synthesis and often simplify the work-up procedure.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for the synthesis of representative pyrimidine derivatives using both established and new methodologies.

Method Reactants Catalyst/Conditions Time Temperature Yield (%) Reference
Established Methods
Classical BiginelliBenzaldehyde, Ethyl Acetoacetate, UreaHCl, Ethanol3 hReflux58[2]
Classical HantzschBenzaldehyde, Ethyl Acetoacetate (2 eq.), Ammonium AcetateAcetic Acid, Ethanol12 hRefluxLow (not specified)[1]
Guareschi-ThorpeEthyl cyanoacetate, Ethyl acetoacetate, Ammonium carbonateWaterNot specified80°C95
New Methods
Microwave-Assisted BiginelliBenzaldehyde, Ethyl Acetoacetate, UreaClay, Solvent-free3.5 min100°C91
Ionic Liquid-Catalyzed4-Hydroxybenzaldehyde, Ethyl Acetoacetate, Thiourea[Et3NH][HSO4]60 min100°C95
Nanoparticle-CatalyzedBenzaldehyde, Ethyl Acetoacetate, UreaCuO Nanoparticles1 h100°C92
Solvent-Free BiginelliBenzaldehyde, Ethyl Acetoacetate, UreaCatalyst-free, Ball-milling30 minRoom Temp.>98[3]
Iridium-Catalyzed MCRAmidine, AlcoholsPN5P-Ir-pincer complexNot specifiedNot specifiedup to 93[4]

Experimental Protocols

Protocol 1: Classical Biginelli Reaction

This protocol describes the synthesis of ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • Benzaldehyde (0.9975 g, 9.4 mmol)

  • Urea (0.5645 g, 9.4 mmol)

  • Ethyl acetoacetate (1.3014 g, 10 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (4-5 drops)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, urea, and ethyl acetoacetate in 10 mL of ethanol.

  • Add 4-5 drops of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture in an ice bath to allow the product to precipitate.

  • Filter the solid product and wash it with cold water (3 x 50 mL).

  • Dry the product and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

  • Yield: 58%[2]

Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Reaction

This protocol details a greener approach to the Biginelli reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Montmorillonite K-10 clay (0.2 g)

Procedure:

  • In a beaker, thoroughly mix the aldehyde, ethyl acetoacetate, urea/thiourea, and montmorillonite K-10 clay.

  • Transfer the mixture to an alumina bath.

  • Place the setup inside a commercial microwave oven.

  • Irradiate the mixture at a power of 600 W for the specified time (typically 1.5-4.5 minutes).

  • After the reaction, cool the mixture and recrystallize the solid product from ethanol to afford the pure dihydropyrimidinone.

  • Yields: 82-95%

Mandatory Visualizations

Signaling Pathway: The PI3K/Akt/mTOR Pathway

Pyrimidine derivatives have emerged as significant inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and indicates the points of inhibition by pyrimidine-based drugs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Translation Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits Pyrimidine_Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine derivatives.

Experimental Workflow: Classical vs. Microwave-Assisted Biginelli Reaction

The following diagrams illustrate the workflow for the classical and microwave-assisted Biginelli reactions, highlighting the key differences in the procedures.

Classical_Biginelli_Workflow cluster_0 Classical Biginelli Reaction start Start mix Mix Reactants: Aldehyde, β-ketoester, Urea, Ethanol start->mix add_catalyst Add HCl Catalyst mix->add_catalyst reflux Reflux (hours) add_catalyst->reflux cool Cool in Ice Bath reflux->cool filter Filter Solid Product cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure Product recrystallize->end Microwave_Biginelli_Workflow cluster_1 Microwave-Assisted Biginelli Reaction start_mw Start mix_mw Mix Reactants: Aldehyde, β-ketoester, Urea, Catalyst (Clay) start_mw->mix_mw irradiate Microwave Irradiation (minutes) mix_mw->irradiate cool_mw Cool to Room Temp. irradiate->cool_mw recrystallize_mw Recrystallize from Ethanol cool_mw->recrystallize_mw end_mw Pure Product recrystallize_mw->end_mw

References

In Vitro Evaluation of Novel Compounds Derived from 5-Bromo-2-chloro-4-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The highly functionalized starting material, 5-Bromo-2-chloro-4-methylpyrimidine, offers a versatile platform for the synthesis of novel derivatives with potential biological activities.[1] This guide provides a comparative in vitro evaluation of novel compounds derived from this precursor, focusing on their anticancer and antimicrobial properties. The data presented is synthesized from recent studies to aid researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.

Anticancer Activity of Pyrimidine Derivatives

Novel pyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting inhibitory activity against various cancer cell lines.[2][3] The following sections summarize the cytotoxic effects of these compounds and detail the methodologies used for their evaluation.

Comparative Cytotoxicity Data

The in vitro anticancer activity of newly synthesized pyrimidine derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration for 50% growth inhibition (GI50) are key metrics used to quantify the potency of these compounds. The data below is compiled from studies on various pyrimidine-based compounds, showcasing their efficacy in comparison to standard chemotherapeutic drugs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)GI50 (µM)Reference CompoundReference IC50/GI50 (µM)
9d Pyrimidine-5-carbonitrileHCT-116 (Colon)1.14 ± 0.09-Sorafenib3.53 ± 0.21
11e Pyrimidine-5-carbonitrileHCT-116 (Colon)1.34 ± 0.11-Sorafenib3.53 ± 0.21
12b Pyrimidine-5-carbonitrileMCF-7 (Breast)2.15 ± 0.17-Sorafenib4.88 ± 0.31
12d Pyrimidine-5-carbonitrileMCF-7 (Breast)1.93 ± 0.14-Sorafenib4.88 ± 0.31
Compound 14 ThienopyrimidineMCF-7 (Breast)22.12-Doxorubicin30.40
Compound 13 ThienopyrimidineMCF-7 (Breast)22.52-Doxorubicin30.40
2h Thiazolidinone Hybrid--1.57 (Mean)--

Data is compiled from multiple sources for illustrative comparison.[4][5][6] Note that experimental conditions may vary between studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]

2. Compound Treatment:

  • The test compounds, derived from this compound, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cells are treated with serial dilutions of the test compounds for a specified period, typically 48-72 hours. A vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin or sorafenib) are included.[7]

3. MTT Assay Procedure:

  • Following the incubation period, the culture medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) incubation 4. Incubation (48-72 hours) compound_prep->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading (570 nm) ic50_calculation 8. IC50 Calculation absorbance_reading->ic50_calculation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Compound Novel Pyrimidine Derivative Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-chloro-4-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-chloro-4-methylpyrimidine, a compound utilized in chemical synthesis and research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as an irritant and is harmful if swallowed. Proper handling and disposal are paramount to mitigate these risks.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
Molecular FormulaC₅H₄BrClN₂
Molecular Weight207.46 g/mol
Hazard StatementsH302 (Harmful if swallowed)
GHS PictogramGHS07 (Irritant)
Signal WordWarning
Storage Class13 (Non-Combustible Solids)

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved respirator is required.

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound". 2.2 Carefully sweep up any solid this compound using a dedicated brush and dustpan. Avoid generating dust[1]. 2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container[1][2].

3.0 Storage

3.1 Securely seal the hazardous waste container. 3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents[3][4]. 3.3 The storage area should be clearly marked as a hazardous waste storage area.

4.0 Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company[2]. 4.2 All disposal must be in accordance with local, state, and federal regulations[1]. Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Disposal Workflow

start Start: Disposal of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate 2. Segregate Waste (Solid Chemical & Contaminated Materials) ppe->segregate container 3. Place in Labeled Hazardous Waste Container segregate->container store 4. Store Securely in Designated Area container->store disposal_company 5. Arrange Pickup by Licensed Disposal Company store->disposal_company improper_disposal Improper Disposal (Trash or Sewer) store->improper_disposal end_disposal End: Proper Disposal disposal_company->end_disposal warning Warning: Environmental Hazard & Regulatory Violation improper_disposal->warning

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Bromo-2-chloro-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-chloro-4-methylpyrimidine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Chemical Profile: this compound is a functionalized pyrimidine derivative utilized in organic synthesis. Its hazardous nature necessitates careful handling to prevent adverse health effects. The primary hazards associated with this compound include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring (Solid) Safety glasses with side-shields or chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).NIOSH-approved N95 dust mask or higher if dust may be generated.Laboratory coat.
In Solution/Reaction Chemical safety goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile).Work in a certified chemical fume hood.Laboratory coat.
Spill Cleanup (Solid) Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.NIOSH-approved respirator with particulate filter.Chemical-resistant suit or apron over a laboratory coat.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation:

    • Ensure a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that a calibrated chemical fume hood is operational.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of solid this compound within a chemical fume hood to prevent inhalation of dust.[3]

    • When weighing, use a draft shield or perform the task in a fume hood to minimize dust dispersion.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Use compatible spatulas and glassware to prevent reactions.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]

    • Clean all contaminated surfaces and equipment.

    • Properly label and store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • The waste container must be made of a compatible material, kept securely closed, and stored in a designated hazardous waste accumulation area.

  • Disposal Method:

    • Dispose of the hazardous waste through a licensed environmental disposal service.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_sds Access SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood weigh Weighing prep_hood->weigh Proceed transfer Transfer/Reaction weigh->transfer decontaminate Decontaminate Workspace transfer->decontaminate Completed segregate Segregate Waste transfer->segregate Generate Waste wash Wash Hands decontaminate->wash store Store Chemical wash->store container Secure Waste Container segregate->container dispose Dispose via Licensed Service container->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.